molecular formula C11H22N2O3S B1674820 H-Leu-Met-OH CAS No. 36077-39-1

H-Leu-Met-OH

Cat. No.: B1674820
CAS No.: 36077-39-1
M. Wt: 262.37 g/mol
InChI Key: NTISAKGPIGTIJJ-UHFFFAOYSA-N
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Description

H-Leu-Met-OH, also known as L-Leucyl-L-methionine, is a biochemical research reagent with the CAS Registry Number 36077-39-1 . This protected dipeptide is composed of the amino acids L-Leucine and L-Methionine, linked to form a molecular structure defined by the formula C11H22N2O3S and a molecular weight of 262.37 g/mol . Its IUPAC name is 2-[(2-amino-4-methylpentanoyl)amino]-4-methylsulfanylbutanoic acid . Key physical properties include a predicted boiling point of 493.8°C at 760 mmHg, a flash point of 252.4°C, and a density of approximately 1.143 g/cm³ . The canonical SMILES representation is CC(C)CC(C(=O)NC(CCSC)C(=O)O)N . As a fundamental building block in peptide synthesis, this compound is primarily utilized in pharmaceutical and biochemical research for the development and study of more complex peptide structures . It serves as a critical intermediate for researchers in medicinal chemistry and drug discovery. This product is intended for research and development purposes in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can request a quote for various quantities, and comprehensive product documentation, including a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS), is available upon inquiry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36077-39-1

Molecular Formula

C11H22N2O3S

Molecular Weight

262.37 g/mol

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H22N2O3S/c1-7(2)6-8(12)10(14)13-9(11(15)16)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)

InChI Key

NTISAKGPIGTIJJ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)[O-])[NH3+]

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)N

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leucylmethionine;  Leu-met; 

Origin of Product

United States

Foundational & Exploratory

H-Leu-Met-OH chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to H-Leu-Met-OH (L-Leucyl-L-methionine)

Authored by a Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Overview of the Dipeptide this compound: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the dipeptide this compound, scientifically known as L-Leucyl-L-methionine. Composed of the essential amino acids L-leucine and L-methionine, this dipeptide is a subject of interest in various scientific disciplines, including biochemistry, pharmacology, and materials science. This document delineates its chemical structure, physicochemical properties, synthesis and purification methodologies, analytical characterization techniques, and known biological significance and applications. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and related fields, offering both foundational knowledge and practical insights.

Introduction to this compound

This compound, or L-Leucyl-L-methionine, is a dipeptide formed from the covalent linkage of two essential amino acids, L-leucine and L-methionine, via a peptide bond. As a constituent of proteins and a product of protein hydrolysis, this compound is a naturally occurring biomolecule. Its structure combines the distinct properties of its constituent amino acids: the branched-chain hydrophobicity of leucine and the sulfur-containing, flexible side chain of methionine. This unique combination of properties makes this compound a molecule of interest for its potential biological activities and as a building block in the synthesis of more complex peptides and peptidomimetics.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a peptide bond between the carboxyl group of L-leucine and the amino group of L-methionine.

  • IUPAC Name: (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid[1]

  • Synonyms: L-Leucyl-L-methionine, Leu-Met, LM[1]

  • CAS Number: 36077-39-1[1]

  • Molecular Formula: C₁₁H₂₂N₂O₃S[1]

  • Molecular Weight: 262.37 g/mol [1]

2.1. 2D and 3D Structural Representations

(A 2D representation of the chemical structure of this compound can be generated using standard chemical drawing software. A 3D conformer can be visualized using molecular modeling programs.)

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

PropertyValueSource/Method
Appearance White to off-white crystalline powderGeneral observation
Solubility Soluble in water[2], slightly soluble in methanol.[2]
Isoelectric Point (pI) ~5.6 (Estimated)Calculated
Specific Rotation [α]D Not available-
Stability Stable under standard conditions. Sensitive to strong acids, bases, and oxidizing agents.General peptide stability

Expert Insight on Isoelectric Point Calculation: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound with no ionizable side chains, the pI can be estimated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group. Using typical pKa values for the termini of peptides (pKa₁ ≈ 3.0 for the C-terminus and pKa₂ ≈ 8.2 for the N-terminus), the estimated pI would be approximately (3.0 + 8.2) / 2 = 5.6. This value is important for purification techniques such as ion-exchange chromatography and for understanding the peptide's behavior in biological systems.[1][3][4]

Synthesis and Purification

The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. SPPS is generally preferred for its efficiency and ease of purification.

4.1. Solid-Phase Peptide Synthesis (SPPS) of this compound

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used method for SPPS. The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.

Workflow for SPPS of this compound:

SPPS_Workflow Resin Start with Fmoc-Met-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling Couple Fmoc-Leu-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Deprotection2 Final Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotection2 Wash3 Wash with DMF and DCM Deprotection2->Wash3 Cleavage Cleavage from Resin (TFA/H2O/TIS) Wash3->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Final_Product Lyophilized this compound Purification->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Step-by-Step SPPS Protocol:

  • Resin Preparation: Start with a pre-loaded Fmoc-Met-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the methionine residue.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Activate Fmoc-Leu-OH with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Final Deprotection: Remove the Fmoc group from the newly added leucine residue using 20% piperidine in DMF.

  • Final Washing: Wash the resin extensively with DMF, followed by dichloromethane (DCM).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours to cleave the dipeptide from the resin and remove any side-chain protecting groups.

  • Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and dry under vacuum.

4.2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound is purified using RP-HPLC, which separates the target peptide from impurities based on hydrophobicity.

Workflow for RP-HPLC Purification:

HPLC_Workflow Sample_Prep Dissolve Crude Peptide in Mobile Phase A Injection Inject onto C18 Column Sample_Prep->Injection Gradient_Elution Apply Gradient (Acetonitrile/Water/TFA) Injection->Gradient_Elution Fraction_Collection Collect Fractions (UV Detection at 220 nm) Gradient_Elution->Fraction_Collection Purity_Analysis Analyze Fractions by Analytical HPLC Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize to Obtain Pure this compound Pooling->Lyophilization

Caption: RP-HPLC purification workflow for this compound.

Step-by-Step RP-HPLC Protocol:

  • Column: A preparative C18 reversed-phase column is typically used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 65% B over 30 minutes) is employed to elute the peptide.

  • Detection: The peptide is detected by its absorbance at 220 nm.

  • Fraction Collection: Fractions corresponding to the main peak are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a white powder.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Expected ¹H NMR Features: The spectrum will show characteristic signals for the protons of the leucine side chain (isobutyl group), the methionine side chain (thioether and ethyl groups), the α-protons of both amino acid residues, and the amide and amine protons.

  • Expected ¹³C NMR Features: The spectrum will display distinct signals for the carbonyl carbons of the peptide bond and the C-terminus, the α-carbons of both residues, and the carbons of the leucine and methionine side chains.

5.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the dipeptide and to confirm its amino acid sequence through fragmentation analysis.

  • Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z 263.14.

  • Expected Fragmentation: Tandem mass spectrometry (MS/MS) will produce characteristic b- and y-ions. For this compound, the major fragment ions would be the b₁-ion (from cleavage after Leu) and the y₁-ion (from cleavage before Met).

Biological Significance and Applications

While specific therapeutic applications of this compound are not extensively documented, its constituent amino acids and related dipeptides have known biological roles and potential applications.

  • Nutritional and Metabolic Roles: As a dipeptide of two essential amino acids, this compound can serve as a source of these amino acids upon hydrolysis in the body. Leucine is a key regulator of muscle protein synthesis, while methionine is involved in various metabolic pathways, including the synthesis of other sulfur-containing compounds.[5]

  • Bioactive Potential: Some dipeptides have been shown to possess unique biological activities that differ from their constituent amino acids. For instance, dileucine (Leu-Leu) has been reported to have a more potent effect on muscle protein synthesis than leucine alone. This suggests that this compound may also exhibit specific bioactivities that warrant further investigation.

  • Drug Development: Dipeptides are often explored as components of peptidomimetic drugs due to their improved stability and cell permeability compared to larger peptides. This compound could serve as a lead compound or a fragment in the design of new therapeutic agents.

Stability and Storage

The stability of this compound is a critical consideration for its storage and use in experimental settings.

  • Lyophilized Form: In its lyophilized (powder) form, this compound is relatively stable and should be stored at -20°C or lower in a desiccated environment.

  • In Solution: In aqueous solutions, the stability of this compound is pH- and temperature-dependent. At neutral to acidic pH, the peptide bond is generally stable. However, at highly acidic or basic pH, hydrolysis can occur. The thioether group in the methionine side chain is also susceptible to oxidation, so solutions should be protected from oxidizing agents and prolonged exposure to air. For long-term storage in solution, it is advisable to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.

Conclusion

This compound is a simple yet intriguing dipeptide with a unique combination of structural features and potential biological relevance. This technical guide has provided a comprehensive overview of its chemical and physical properties, synthesis and purification methods, and analytical characterization techniques. While its specific applications in drug development are still an emerging area of research, the foundational knowledge of its constituent amino acids and related dipeptides suggests that this compound holds promise as a valuable tool in various scientific endeavors. Further research into its specific biological activities and potential therapeutic applications is warranted.

References

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  • Aapptec Peptides. "H-Met-OH, L-Methionine, CAS 63-68-3." N.p., n.d. Web.
  • YouTube. "Biosynthesis of Leucine." N.p., 14 Mar. 2014. Web.
  • PubMed. "Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells." N.p., n.d. Web.
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  • PubChem. "Leu-met | C11H22N2O3S | CID 7010529." N.p., n.d. Web.
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  • Wikipedia. "Methionine." N.p., n.d. Web.
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  • Bachem. "Peptide Purification Process & Methods: An Overview." N.p., n.d. Web.
  • CEM Corporation. "Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide." N.p., 24 Sept. 2025. Web.
  • RSC Publishing. "Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry." N.p., 11 Nov. 2019. Web.
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Sources

The Leu-Met Dipeptide: A Technical Guide to its Biological Function and Metabolic Fate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Leucyl-L-Methionine (Leu-Met) represents a fascinating intersection of cellular metabolism, signaling, and nutrient sensing. Composed of two essential amino acids, leucine and methionine, its biological significance is primarily understood through the lens of its constituent parts following rapid hydrolysis in the body. This guide provides an in-depth exploration of the biological functions attributable to Leu-Met, focusing on its role in activating the mTOR signaling pathway, its antioxidant potential, and its metabolic journey from intestinal absorption to cellular utilization. We will delve into the key transport mechanisms, the enzymatic breakdown, and the ultimate physiological effects. Furthermore, this document serves as a practical resource, offering detailed experimental protocols for researchers investigating the multifaceted roles of this and similar dipeptides.

Introduction: The Significance of Dipeptides in Cellular Homeostasis

Dipeptides, once considered mere intermediates in protein digestion, are now recognized as bioactive molecules with distinct physiological roles.[1] They are absorbed more rapidly than free-form amino acids due to the high capacity of transporters like the peptide transporter 1 (PEPT1).[2] This efficient uptake mechanism makes dipeptides like Leu-Met highly bioavailable, ensuring a swift delivery of their constituent amino acids to target tissues.

L-Leucyl-L-Methionine is a simple dipeptide with the molecular formula C11H22N2O3S. Its primary role in the body is as a source of L-leucine and L-methionine, two essential amino acids with profound effects on cellular function. Leucine is a branched-chain amino acid (BCAA) renowned for its potent activation of the mTOR signaling pathway, a master regulator of protein synthesis and cell growth. Methionine, a sulfur-containing amino acid, is a crucial methyl donor in numerous metabolic reactions and a precursor for the synthesis of important molecules like S-adenosylmethionine (SAM) and the antioxidant glutathione.[3][4]

This guide will dissect the biological journey of Leu-Met, from its absorption to the downstream effects of its metabolites, providing a comprehensive overview for researchers in nutrition, pharmacology, and drug development.

Intestinal Absorption and Cellular Transport

The journey of Leu-Met begins in the small intestine, where it is primarily absorbed by the peptide transporter 1 (PEPT1).[2] PEPT1 is a high-capacity, low-affinity transporter located on the apical membrane of intestinal epithelial cells. It co-transports di- and tripeptides with protons (H+), utilizing the inwardly directed proton gradient as a driving force.

Experimental Workflow: In Vitro Dipeptide Transport Assay using Caco-2 Cells

G cluster_0 Cell Culture and Differentiation cluster_1 Transport Assay cluster_2 Analysis Caco2_culture Culture Caco-2 cells on Transwell inserts Differentiation Allow cells to differentiate for 21 days to form a polarized monolayer Caco2_culture->Differentiation TEER_measurement Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Differentiation->TEER_measurement Wash Wash cell monolayers with transport buffer TEER_measurement->Wash Apical_loading Add Leu-Met dipeptide solution to the apical chamber Wash->Apical_loading Incubation Incubate at 37°C for specified time points Apical_loading->Incubation Basolateral_sampling Collect samples from the basolateral chamber Incubation->Basolateral_sampling Sample_prep Prepare basolateral samples for analysis Basolateral_sampling->Sample_prep LCMS_analysis Quantify Leu-Met concentration using LC-MS/MS Sample_prep->LCMS_analysis Data_analysis Calculate apparent permeability (Papp) LCMS_analysis->Data_analysis

Caption: Workflow for assessing Leu-Met transport across a Caco-2 cell monolayer.

Once inside the enterocytes, Leu-Met can be hydrolyzed by cytosolic peptidases into free leucine and methionine, which are then transported across the basolateral membrane into the bloodstream. Alternatively, intact Leu-Met may be transported into circulation, although the extent of this is a subject of ongoing research.

Enzymatic Hydrolysis and Metabolites

The primary metabolic fate of Leu-Met is its hydrolysis into L-leucine and L-methionine. This is carried out by various peptidases present in the cytoplasm of enterocytes and other cells throughout the body. Leucine aminopeptidases, a class of exopeptidases, are likely candidates for this cleavage, given their preference for removing N-terminal amino acids, particularly hydrophobic ones like leucine.[5]

The resulting metabolites are the free amino acids themselves:

  • L-Leucine: A potent activator of the mTORC1 signaling pathway, crucial for initiating muscle protein synthesis.[6]

  • L-Methionine: A precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the body, and cysteine, a key component of the antioxidant glutathione.[3][4]

While the predominant metabolites are leucine and methionine, it is conceivable that under certain physiological or pathological conditions, other minor metabolic pathways could be involved. However, current literature primarily supports the direct hydrolysis model.

Experimental Protocol: In Vitro Dipeptide Hydrolysis Assay

  • Prepare Enzyme Solution: Reconstitute a commercially available leucine aminopeptidase in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Prepare Substrate Solution: Dissolve Leu-Met dipeptide in the same assay buffer to a known concentration.

  • Initiate Reaction: Mix the enzyme and substrate solutions in a microcentrifuge tube or a 96-well plate.

  • Incubate: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as 10% trichloroacetic acid (TCA), which precipitates the enzyme.

  • Analyze Products: Centrifuge to pellet the precipitated enzyme. Analyze the supernatant for the presence of leucine and methionine using LC-MS/MS.

  • Data Analysis: Quantify the increase in free amino acid concentration over time to determine the rate of hydrolysis.

Biological Functions and Signaling Pathways

The biological functions of Leu-Met are largely attributable to the synergistic and individual actions of its constituent amino acids upon their release.

Activation of the mTOR Signaling Pathway

Leucine is a well-established, potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7] The influx of leucine into the cell is sensed by intracellular proteins, leading to the translocation of mTORC1 to the lysosomal surface, where it is activated.

Activated mTORC1 then phosphorylates several downstream targets, including:

  • p70S6 Kinase (S6K1): Phosphorylation of S6K1 leads to an increase in the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.

  • Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the translation initiation factor eIF4E, allowing for the initiation of cap-dependent translation.

The net result is an upregulation of protein synthesis, which is particularly important in tissues with high protein turnover, such as skeletal muscle.

Signaling Pathway: mTORC1 Activation by Leucine

G LeuMet Leu-Met Dipeptide Hydrolysis Hydrolysis LeuMet->Hydrolysis Leucine Leucine Hydrolysis->Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes fourEBP1->ProteinSynthesis promotes

Caption: Simplified schematic of mTORC1 activation by leucine derived from Leu-Met hydrolysis.

Antioxidant Potential

The methionine component of Leu-Met contributes to the body's antioxidant defenses.[3][8][9] Methionine itself can act as an antioxidant by scavenging reactive oxygen species (ROS).[8] More importantly, it is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The sulfur atom in methionine is a key functional group in these antioxidant activities.[3][4] Methionine-containing peptides have been shown to possess antioxidant properties.[10][11]

Other Potential Biological Roles

While the primary functions of Leu-Met are linked to protein synthesis and antioxidant defense, emerging research on other dipeptides suggests potential roles in:

  • Neuroprotection: Leucine-containing dipeptides have been shown to have neuroprotective effects.[5][12][13]

  • Immunomodulation: Some dipeptides can modulate immune responses.[6]

  • Cardiovascular Health: Both leucine and methionine metabolism have been linked to cardiovascular health, although the effects can be complex.[14]

Further research is needed to specifically elucidate the role of the intact Leu-Met dipeptide in these processes.

Analytical Methodologies for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of dipeptides and their amino acid metabolites in biological matrices.[15][16][17][18]

Table 1: Key Parameters for LC-MS/MS Analysis of Leu-Met and its Metabolites

ParameterLeu-MetL-LeucineL-Methionine
Precursor Ion (m/z) [M+H]+[M+H]+[M+H]+
Product Ions (m/z) Fragment ions specific to Leu-MetFragment ions specific to LeucineFragment ions specific to Methionine
Chromatography Reversed-phase C18 columnReversed-phase C18 columnReversed-phase C18 column
Mobile Phase Gradient of water and acetonitrile with formic acidGradient of water and acetonitrile with formic acidGradient of water and acetonitrile with formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Conclusion and Future Directions

The Leu-Met dipeptide serves as an efficient vehicle for the delivery of two essential amino acids, leucine and methionine. Its biological functions are predominantly mediated by these constituent amino acids following rapid intestinal and intracellular hydrolysis. The released leucine potently stimulates protein synthesis via the mTORC1 pathway, while methionine contributes to crucial metabolic processes and antioxidant defense.

Future research should focus on determining the extent to which intact Leu-Met dipeptide enters circulation and whether it possesses unique biological activities independent of its hydrolysis products. Investigating the specific peptidases responsible for its breakdown and their regulation will also provide a more complete understanding of its metabolic fate. For drug development professionals, the efficient transport of dipeptides via PEPT1 offers a promising avenue for enhancing the oral bioavailability of peptide-based therapeutics.

References

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  • Lapierre, J. R., et al. (2011). Differentiating passive from transporter-mediated uptake by PepT1: a comparison and evaluation of four methods. The Journal of surgical research, 171(1), e15-e20. [Link]

  • Levine, R. L., et al. (1996). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences, 93(26), 15036-15040. [Link]

  • Lian, K., et al. (2021). Double-Edge Effects of Leucine on Cancer Cells. Cancers, 13(23), 5995. [Link]

  • Martin, P. M., et al. (2000). Follow the Leader: Preference for Specific Amino Acids Directly Following the Initial Methionine in Proteins of Different Organisms. Journal of Molecular Evolution, 51(4), 363-370. [Link]

  • Palego, L., Betti, L., & Giannaccini, G. (2015). Sulfur Metabolism and Sulfur-Containing Amino Acids: I-Molecular Effectors. Biochemistry & Pharmacology: Open Access, 4(1), 1-10. [Link]

  • Pan, D., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15133–15141. [Link]

  • Rawlings, N. D., & Barrett, A. J. (2012). Peptidase specificity from the substrate cleavage collection in the MEROPS database and a tool to measure cleavage site conservation. Biochimie, 94(1), 16-23. [Link]

  • ResearchGate. (2014). Serum Stability of Peptides. Retrieved January 26, 2024, from [Link]

  • Saier, M. H. (2000). A functional-phylogenetic classification system for transmembrane solute transporters. Microbiology and molecular biology reviews, 64(2), 354-411. [Link]

  • Sancak, Y., et al. (2010). The Rag GTPases bind raptor and mediate amino acid signaling to mTORC1. Science, 320(5882), 1496-1501. [Link]

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  • Tsuru, D., et al. (1988). Improved Method for Hydrolyzing Proteins and Peptides Without Inducing Racemization and for Determining Their True D-amino Acid Content. Journal of biochemical and biophysical methods, 15(3-4), 167-174. [Link]

  • Tzvetkov, N. T., & Antonov, L. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International journal of molecular sciences, 16(10), 25039–25055. [Link]

  • Vahid, F., et al. (2019). Specific Amino Acids Affect Cardiovascular Diseases and Atherogenesis via Protection against Macrophage Foam Cell Formation: Review Article. Oxidative Medicine and Cellular Longevity, 2019, 8091032. [Link]

  • Wang, Y., et al. (2022). Leucine mediates cognitive dysfunction in early life stress-induced mental disorders by activating autophagy. Frontiers in Behavioral Neuroscience, 16, 970634. [Link]

  • Weiss, S. J., et al. (1984). The antioxidant role of methionine-containing intra- and extracellular proteins. Agents and actions, 15(1-2), 15-20. [Link]

  • Wenzel, U., et al. (2001). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. The Journal of clinical investigation, 108(12), 1779–1786. [Link]

  • Wu, G. (2009). Amino acids: metabolism, functions, and nutrition. Amino acids, 37(1), 1-17. [Link]

  • Zaro, J. L., & Shen, W. C. (2014). A New Automated Approach for the Determination of Peptides in Human Plasma Using On-line SPE–LC–MS–MS. LCGC International, 27(5), 258-263. [Link]

  • Zhang, S., et al. (2013). Endopeptidase- and exopeptidase-catalyzed hydrolysis of proteins. In Methods in enzymology (Vol. 523, pp. 291-318). Academic Press. [Link]

  • NutraIngredients-USA.com. (2022, December 14). Dipeptide takes protein synthesis to new heights, studies show. [Link]

  • Pujos-Guillot, E., et al. (2020). Urine Metabolomics during a Legume Diet Intervention Suggests Altered Metabolic Signatures and Potential New Intake Markers: First Insights. Journal of agricultural and food chemistry, 68(11), 3465–3475. [Link]

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Technical Guide: Solubility Profiling and Solubilization Strategies for H-Leu-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dipeptide H-Leu-Met-OH (L-Leucyl-L-Methionine) presents a distinct solubility challenge in drug development and biochemical research.[1] Composed of two hydrophobic amino acid residues—Leucine (aliphatic isobutyl side chain) and Methionine (thioether side chain)—this molecule exhibits significant hydrophobicity while retaining zwitterionic character at physiological pH.

This guide provides a definitive technical analysis of this compound solubility.[1] Unlike simple hydrophilic peptides, this compound requires a solubilization strategy that accounts for hydrophobic aggregation , isoelectric precipitation , and the oxidative instability of the methionine sulfur atom. The "Gold Standard" protocol recommended here prioritizes an organic-first approach (DMSO stock) to ensure complete dissolution before aqueous dilution, mitigating the risk of forming kinetically trapped aggregates.

Physicochemical Characterization

To master the solubility of this compound, one must first understand the competing forces within its molecular structure.[1]

Molecular Architecture
  • Sequence: Leu-Met (N-terminus

    
     C-terminus)[1]
    
  • Formula:

    
    
    
  • Molecular Weight: 262.37 g/mol [1]

  • Structural Features:

    • Leucine (Leu): High hydrophobicity index (Kyte-Doolittle: 3.8).[1] Promotes hydrophobic collapse and aggregation in water.

    • Methionine (Met): Hydrophobic (Kyte-Doolittle: 1.9), but contains a thioether (-S-) group susceptible to oxidation.[1]

    • Backbone: Zwitterionic at neutral pH (

      
       and 
      
      
      
      ).[1]
Ionization and Isoelectric Point (pI)

Solubility is lowest at the isoelectric point (pI), where the net charge is zero, maximizing crystal lattice energy and minimizing solvation enthalpy.

  • pKa (N-term

    
    ):  ~9.6[1]
    
  • pKa (C-term

    
    ):  ~2.3
    
  • Calculated pI:

    
    [1]
    

Implication: At pH ~6.0 (unbuffered water), this compound exists primarily as a neutral zwitterion, leading to its lowest aqueous solubility.[1]

Solubility Profile: Water vs. Organic Solvents[1][2][3]

The following data summarizes the solubility behavior of this compound. Note that "Soluble" in this context refers to kinetic solubility suitable for stock preparation (>10 mM).

Table 1: Comparative Solubility Matrix
Solvent SystemSolubility RatingMechanism / Notes
Water (pH 6.0) Poor / Insoluble Aggregation driven by hydrophobic side chains at pI.[1]
Water (pH < 3) Moderate Protonation of C-term carboxyl breaks zwitterionic lattice.[1]
Water (pH > 8) Moderate Deprotonation of N-term amine increases net negative charge.[1]
DMSO (Anhydrous) Excellent (>30 mg/mL) Disrupts hydrophobic interactions and hydrogen bonding.[1] Preferred.
DMF Good Alternative to DMSO; less prone to freezing but toxic.[1]
Methanol / Ethanol Low / Slight Alkyl chains interfere; requires heating (risk of Met oxidation).[1]
Acetonitrile (ACN) Poor Often causes precipitation unless mixed with water/TFA.[1]

Critical Mechanism: The Methionine Factor

Oxidation Sensitivity

The thioether group in Methionine is a "soft" nucleophile and is highly susceptible to oxidation by dissolved oxygen or peroxides in solvents.

  • Stage 1: Oxidation to Methionine Sulfoxide (MetO) .[2] This is reversible but increases polarity, altering retention times and potency.

  • Stage 2: Oxidation to Methionine Sulfone (MetO2) .[2] Irreversible.

Application Note: When solubilizing this compound, avoid vigorous vortexing (aeration) and use degassed solvents if the solution will be stored. For analytical standards, prepare fresh.

Experimental Protocols

Protocol A: The "Organic-First" Method (Recommended)

This method ensures complete solubilization by overcoming the initial energy barrier of the crystal lattice using a dipolar aprotic solvent.

Reagents:

  • This compound (Lyophilized powder)[1]

  • DMSO (Dimethyl sulfoxide), sterile filtered, ACS grade or higher.

  • PBS or relevant assay buffer (pH 7.4).

Workflow:

  • Calculate: Determine the mass required for a 100x stock solution (e.g., 50 mM).

  • Dissolve: Add 100% DMSO directly to the peptide powder.

    • Tip: Do not add water yet. Hydrophobic peptides can form a "gum" if water hits them before they are fully solvated.

  • Agitate: Gently swirl or pipette up and down. If necessary, sonicate briefly (max 10 seconds) in a water bath. Avoid heating >30°C.

  • Dilute: Slowly add the DMSO stock to the aqueous buffer while stirring.

    • Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid solvent toxicity.[1]

Protocol B: The "pH-Shift" Method (Organic-Free)

Use this only if DMSO is strictly prohibited in your downstream application.[1]

Workflow:

  • Suspend this compound in sterile water (it will likely remain cloudy).

  • Acidification: Add 1.0 M HCl or Acetic Acid dropwise while monitoring clarity.

    • Target: pH < 3.0.[3]

  • Neutralization (Risky): Once dissolved, slowly adjust back to pH 7.4 using dilute NaOH.

    • Warning: Rapid neutralization may cause the peptide to crash out of solution as it passes through its pI (~6.0).

Visualization of Solubilization Logic

The following diagram illustrates the decision process for solubilizing hydrophobic dipeptides like this compound.

SolubilizationStrategy Start Start: this compound (Solid Powder) CheckReq Check Assay Requirements: Is Organic Solvent Allowed? Start->CheckReq OrganicYes Yes (DMSO/DMF OK) CheckReq->OrganicYes Standard Path OrganicNo No (Aqueous Only) CheckReq->OrganicNo Strict Biological Constraints AddDMSO Add 100% DMSO (Target 50-100 mM Stock) OrganicYes->AddDMSO Dilute Dilute into Aqueous Buffer (Final DMSO < 1%) AddDMSO->Dilute SuccessOrg Clear Solution (Stable) Dilute->SuccessOrg AddWater Add Water (Cloudy Suspension) OrganicNo->AddWater AdjustPH Adjust pH (Dropwise 1M HCl or NH4OH) AddWater->AdjustPH CheckClear Is Solution Clear? AdjustPH->CheckClear CheckClear->AddDMSO No (Failover) SuccessAq Use Immediately (Risk of Precipitation at pH 6) CheckClear->SuccessAq Yes

Caption: Decision tree for solubilizing this compound, prioritizing organic co-solvents to bypass pI-related aggregation.

References

  • PubChem. (2025). L-Leucyl-L-methionine (Compound).[1] National Library of Medicine. Available at: [Link][1]

Sources

The Dipeptide Leu-Met in Amino Acid Absorption: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the role of the dipeptide Leucyl-Methionine (Leu-Met) in amino acid absorption studies. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanisms, experimental methodologies, and significance of dipeptide transport.

Introduction: The Significance of Dipeptide Transport

The absorption of dietary protein products is a fundamental physiological process. While free amino acids are absorbed through a variety of specific transporters, a significant portion of amino acids are absorbed in the form of di- and tripeptides.[1] This parallel absorption pathway, primarily mediated by the high-capacity, low-affinity proton-coupled oligopeptide transporter PEPT1 (SLC15A1), offers several advantages, including a more rapid and efficient uptake of amino acids compared to their free forms.[1][2] The dipeptide Leu-Met, composed of the essential amino acids leucine and methionine, serves as an excellent model for studying this process due to the distinct physiological roles of its constituent amino acids. Leucine is a key regulator of muscle protein synthesis, while methionine is crucial for various metabolic pathways, including the synthesis of S-adenosylmethionine, a universal methyl donor.

The Central Role of the PEPT1 Transporter

The intestinal absorption of Leu-Met is predominantly mediated by the PEPT1 transporter, located on the apical membrane of intestinal epithelial cells.[3][4]

Key Characteristics of PEPT1:

  • High-Capacity, Low-Affinity: PEPT1 can transport a large volume of di- and tripeptides, but with a relatively low affinity for its substrates.[3][4] The Km for PEPT1 substrates can range from 0.2 to 10 mM.[4]

  • Proton-Coupled Transport: PEPT1 is a symporter that couples the influx of di- and tripeptides to the influx of protons (H+) down an electrochemical gradient.[2][5] This process is driven by the lower pH at the brush border membrane compared to the intracellular environment.[6]

  • Broad Substrate Specificity: PEPT1 can transport a vast array of di- and tripeptides, with over 8,000 potential substrates.[7] It can also transport a variety of peptide-like drugs, such as certain beta-lactam antibiotics and ACE inhibitors.[7][8]

The transport of Leu-Met via PEPT1 is an electrogenic process, meaning it results in a net movement of positive charge into the cell.[7]

Regulation of PEPT1 Expression and Activity

The expression and activity of PEPT1 are subject to complex regulation by various factors, ensuring adaptation to dietary changes and physiological needs.[9][10]

  • Substrate-Mediated Regulation: The presence of dipeptides in the intestinal lumen can upregulate PEPT1 expression at the transcriptional level.[9]

  • Hormonal Regulation: Hormones such as insulin and ghrelin can increase PEPT1 protein levels at the apical membrane, enhancing transport capacity.[9]

  • Pathophysiological Regulation: In certain conditions, such as inflammatory bowel disease, PEPT1 expression can be ectopically upregulated in the colon.[7]

The following diagram illustrates the key regulatory inputs influencing PEPT1 activity.

Substrates Dipeptides (e.g., Leu-Met) Transcription Increased Gene Transcription Substrates->Transcription stimulates Hormones Hormones (Insulin, Ghrelin) Membrane_Trafficking Increased Membrane Translocation Hormones->Membrane_Trafficking promotes Inflammation Inflammatory Signals Inflammation->Transcription can induce PEPT1 PEPT1 Transporter Upregulation Upregulated Transport Activity PEPT1->Upregulation Transcription->PEPT1 Membrane_Trafficking->PEPT1

Caption: Regulation of PEPT1 Transporter Activity.

Experimental Models for Studying Leu-Met Absorption

Two primary models are widely used to investigate the intestinal absorption of Leu-Met: the in vitro Caco-2 cell model and the in situ intestinal perfusion model.

The Caco-2 Cell Model: An In Vitro Approach

The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the expression of PEPT1.[11] This makes it a valuable tool for studying the transport mechanisms of dipeptides like Leu-Met.

  • Cell Culture and Differentiation:

    • Caco-2 cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.[11]

    • Cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation into a polarized monolayer.[12]

  • Monolayer Integrity Assessment:

    • The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).[13]

    • The permeability of a paracellular marker, such as mannitol, is also measured to ensure tight junction formation.[14]

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with MES buffer, pH 6.0) on the apical side and a buffer with pH 7.4 on the basolateral side to mimic the intestinal proton gradient.[13]

    • The Leu-Met dipeptide is added to the apical chamber.

    • Samples are collected from the basolateral chamber at various time points.[13]

  • Quantification:

    • The concentration of Leu-Met in the basolateral samples is quantified using a sensitive analytical method such as LC-MS/MS.[15]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.

The following diagram outlines the workflow for a Caco-2 cell permeability assay.

Start Start Culture Culture Caco-2 cells on permeable supports (21 days) Start->Culture TEER Assess monolayer integrity (TEER) Culture->TEER Transport Perform transport experiment with Leu-Met TEER->Transport Sample Collect basolateral samples Transport->Sample Quantify Quantify Leu-Met by LC-MS/MS Sample->Quantify Calculate Calculate Papp Quantify->Calculate End End Calculate->End cluster_lumen cluster_enterocyte Lumen Intestinal Lumen (pH ~6.0) Enterocyte Enterocyte Blood Bloodstream LeuMet_Lumen Leu-Met PEPT1 PEPT1 LeuMet_Lumen->PEPT1 LeuMet_Intra Leu-Met PEPT1->LeuMet_Intra H_plus H+ H_plus->PEPT1 Peptidases Cytosolic Peptidases LeuMet_Intra->Peptidases Leucine Leucine Peptidases->Leucine Methionine Methionine Peptidases->Methionine AAT Amino Acid Transporters Leucine->AAT Methionine->AAT AAT->Blood

Caption: Transepithelial Transport of Leu-Met.

Intracellular Signaling and Nutrient Sensing

The transport of dipeptides like Leu-Met is not only a mechanism for nutrient absorption but also a means of cellular communication, activating intracellular signaling pathways involved in nutrient sensing. [16][17]The influx of amino acids can activate the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. [18][19] The following diagram depicts a simplified overview of a nutrient-sensing pathway that can be activated by the absorption of Leu-Met.

LeuMet Leu-Met PEPT1 PEPT1 LeuMet->PEPT1 Amino_Acids Increased Intracellular Leucine & Methionine PEPT1->Amino_Acids mTORC1 mTORC1 Activation Amino_Acids->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes

Caption: Nutrient Sensing Pathway Activated by Leu-Met.

Analytical Methodologies: Quantification of Leu-Met

Accurate quantification of Leu-Met in biological matrices is essential for absorption studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and robustness. [15][20][21]

Protocol Outline: LC-MS/MS Quantification of Leu-Met
  • Sample Preparation:

    • Protein precipitation is performed on biological samples (e.g., cell culture media, perfusate) to remove interfering proteins. [14]This is typically done by adding a solvent like acetonitrile. [14]2. Chromatographic Separation:

    • The extracted sample is injected into a liquid chromatography system.

    • Separation is achieved on a suitable column, such as a hydrophilic interaction chromatography (HILIC) column, which is effective for retaining polar analytes like dipeptides. [15]3. Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer.

    • Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for Leu-Met are monitored. [15]4. Data Analysis:

    • The concentration of Leu-Met is determined by comparing its peak area to that of a stable isotope-labeled internal standard. [15]

      Parameter Typical Value/Condition
      Chromatography
      Column HILIC
      Mobile Phase A Aqueous buffer with ammonium formate
      Mobile Phase B Acetonitrile with formic acid
      Mass Spectrometry
      Ionization Mode Positive Electrospray Ionization (ESI+)

      | Analysis Mode | Multiple Reaction Monitoring (MRM) |

Comparative Absorption: Dipeptides vs. Free Amino Acids

A key aspect of studying Leu-Met absorption is comparing its uptake rate to that of an equimolar mixture of free L-leucine and L-methionine. Numerous studies have demonstrated that amino acids are absorbed more rapidly and efficiently when presented as dipeptides compared to their free forms. [2]This is attributed to the high capacity of the PEPT1 transport system. [3]

Substrate Relative Absorption Rate Rationale
Leu-Met Dipeptide High Transport via the high-capacity PEPT1 system.

| Free L-Leucine + L-Methionine | Lower | Competition for shared and distinct amino acid transporters. |

Conclusion and Future Directions

The dipeptide Leu-Met serves as a valuable tool for investigating the mechanisms of amino acid absorption. Its transport is primarily mediated by the PEPT1 transporter, a high-capacity system that is subject to complex regulation. The use of in vitro models like Caco-2 cells and in situ models such as intestinal perfusion, coupled with sensitive analytical techniques like LC-MS/MS, allows for a detailed characterization of its absorption kinetics. Understanding the transport of Leu-Met not only provides insights into fundamental physiological processes but also has implications for nutritional science and the development of peptide-based therapeutics.

Future research should focus on further elucidating the intricate signaling pathways activated by dipeptide transport and exploring the potential for targeting PEPT1 for the enhanced delivery of novel drug candidates.

References

  • Ainslie Lab @ UNC. Caco-2 Cell Culture Protocol.
  • Chu, I., Hu, M., & Gao, S. (2014). Targeted disruption of peptide transporter Pept1 gene in mice significantly reduces dipeptide absorption in intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 306(7), G603-G612. Available at: [Link]

  • Dalmasso, G., Nguyen, H. T. T., Charrier-Hisamuddin, L., Yan, Y., Sitaraman, S. V., & Merlin, D. (2017). Regulation profile of the intestinal peptide transporter 1 (PepT1). Drug Discovery Today, 22(12), 1863-1869. Available at: [Link]

  • Dalmasso, G., Nguyen, H. T. T., Yan, Y., Charrier-Hisamuddin, L., Sitaraman, S. V., & Merlin, D. (2016). Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease. Comprehensive Physiology, 6(3), 1433-1460. Available at: [Link]

  • Daniel, H. (2016). Transcriptional and functional regulation of the intestinal peptide transporter PEPT1. The Journal of Physiology, 594(2), 351-358. Available at: [Link]

  • Hellier, M. D., Holdsworth, C. D., & Perrett, D. (1972). Dipeptide absorption in man. Gut, 13(12), 965-969. Available at: [Link]

  • SOLVO Biotechnology. (n.d.). PEPT1. Transporters. Available at: [Link]

  • Kottra, G., Stöber, A., & Daniel, H. (2002). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. The Journal of Clinical Investigation, 110(5), 655-661. Available at: [Link]

  • Kühbacher, A., D'Arcy, B. R., & Giesbertz, P. (2017). Regulation profile of the intestinal peptide transporter 1 (PepT1). Journal of Physiology and Biochemistry, 73(3), 323-333. Available at: [Link]

  • Li, Y., Li, X., Liu, Y., Wang, Y., & Wang, J. (2024). Peptide Transporter 1-Mediated Dipeptide Transport Promotes Hepatocellular Carcinoma Metastasis by Activating MAP4K4/G3BP2 Signaling Axis. Advanced Science, 11(20), e2308734. Available at: [Link]

  • Efeyan, A., & Serrano, M. (2015). Nutrient Sensing Mechanisms and Pathways. Cell, 160(1-2), 25-39. Available at: [Link]

  • Ma, Y., Zhou, Y., & Zhang, X. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 11(9), 619. Available at: [Link]

  • Stappaerts, J., Brouwers, J., Annaert, P., & Augustijns, P. (2015). In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities. International Journal of Pharmaceutics, 478(2), 615-627. Available at: [Link]

  • Luo, S., Nguyen, T. H., & He, H. (2018). Developments in Methods for Measuring the Intestinal Absorption of Nanoparticle-Bound Drugs. Molecules, 23(3), 629. Available at: [Link]

  • Ponz, F., Ilundain, A., & Lluch, M. (1979). Method for Successive Absorptions with Intestinal Perfusion in vivo. Revista Espanola de Fisiologia, 35(1), 97-104. Available at: [Link]

  • Ma, L., Zhang, L., & Wang, J. (2019). Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. Animals, 9(11), 937. Available at: [Link]

  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Available at: [Link]

  • University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. Available at: [Link]

  • Luo, Z., & Hu, M. (2017). Ex vivo and In situ Approaches Used to Study Intestinal Absorption. Journal of Pharmaceutical Sciences, 106(9), 2245-2259. Available at: [Link]

  • Merks, D., & Ristow, M. (2020). Nutrients and Pathways that Regulate Health Span and Life Span. Nutrients, 12(6), 1735. Available at: [Link]

  • Wang, Y., Li, D., & Cao, Y. (2023). Comparison of the effects of rumen-protected and unprotected L-leucine on fermentation parameters, bacterial composition, and amino acids metabolism in in vitro rumen batch cultures. Frontiers in Microbiology, 14, 1198642. Available at: [Link]

  • van de Merbel, N. C. (2016). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 8(16), 1681-1684. Available at: [Link]

  • Lifestyle → Sustainability Directory. (2025). Nutrient-Sensing Pathways. Available at: [Link]

  • Oh, S. H., & Nasset, E. S. (1969). Intestinal Absorption of Free and Protein-Bound Dietary Methionine in the Rat. The Journal of Nutrition, 97(2), 175-180. Available at: [Link]

  • Mercell. (2007). Permeability assay on Caco2 cells. Available at: [Link]

  • Li, Y., Li, X., Liu, Y., Wang, Y., & Wang, J. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B, 1114-1115, 134-141. Available at: [Link]

  • Das, S., & Padinjat, R. (2022). Neural pathways in nutrient sensing and insulin signaling. Frontiers in Cell and Developmental Biology, 10, 1041071. Available at: [Link]

  • Kansy, M., & Avdeef, A. (2012). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Molecular Biology, 833, 159-175. Available at: [Link]

  • Ponz, F., Ilundain, A., & Lluch, M. (1979). Method for Successive Absorptions with Intestinal Perfusion in vivo. Revista Española de Fisiología, 35(1), 97-104. Available at: [Link]

  • Verstegen, M. W. A., & van Weerden, E. J. (1988). Dietary amino acids fed in free form or as protein do differently affect amino acid absorption in a rat everted sac model. The Journal of Nutrition, 118(11), 1398-1404. Available at: [Link]

  • Baker, S. J., & Mathan, V. I. (1972). Intestinal perfusion studies in tropical sprue. 1. Amino acid and dipeptide absorption. The American Journal of Clinical Nutrition, 25(10), 1037-1043. Available at: [Link]

  • Smith, D. E., Clémençon, B., & Hediger, M. A. (2013). Impact of Peptide Transporter 1 on the Intestinal Absorption and Pharmacokinetics of Valacyclovir after Oral Dose Escalation in Wild-Type and PepT1 Knockout Mice. Drug Metabolism and Disposition, 41(8), 1461-1468. Available at: [Link]

  • Dalmasso, G., Nguyen, H. T. T., Charrier-Hisamuddin, L., Yan, Y., Sitaraman, S. V., & Merlin, D. (2011). The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease. American Journal of Physiology-Gastrointestinal and Liver Physiology, 300(5), G737-G746. Available at: [Link]

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An In-Depth Technical Guide to the Stability of Leucyl-Methionine Dipeptide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Leucyl-Methionine Stability

The dipeptide leucyl-methionine, composed of the essential amino acids leucine and methionine, serves as a critical building block in numerous biological and pharmaceutical applications. From its role in cell culture media to its potential as a therapeutic agent, the efficacy and safety of leucyl-methionine are intrinsically linked to its stability in solution. Understanding the factors that govern its degradation is paramount for researchers, scientists, and drug development professionals to ensure product quality, optimize formulations, and design robust analytical methods. This in-depth technical guide provides a comprehensive overview of the stability of leucyl-methionine in solution, delving into the core principles of its degradation pathways, the environmental factors that influence its stability, and the analytical methodologies required for its accurate assessment.

I. Factors Influencing the Stability of Leucyl-Methionine in Solution

The stability of leucyl-methionine in an aqueous environment is not absolute but rather a dynamic interplay of various physicochemical factors. A thorough understanding of these factors is essential for controlling degradation and ensuring the dipeptide's integrity.

The Critical Role of pH

The pH of the solution is a primary determinant of leucyl-methionine stability, influencing both the hydrolysis of the peptide bond and the oxidation of the methionine residue. Generally, peptides exhibit a pH-dependent stability profile, with degradation rates often increasing at both acidic and alkaline pH extremes.[1] For methionine-containing peptides, alkaline conditions can particularly accelerate the oxidation of the sulfur-containing side chain.[2]

The Impact of Temperature

Temperature is a significant accelerant for the degradation of peptides. Elevated temperatures provide the necessary activation energy for hydrolytic cleavage of the peptide bond and can also increase the rate of oxidative reactions. To minimize degradation, it is widely recommended to store peptide solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures.[3]

The Inevitable Challenge of Oxidation

The presence of the sulfur-containing amino acid methionine makes leucyl-methionine particularly susceptible to oxidation.[4] The thioether group in the methionine side chain can be readily oxidized by atmospheric oxygen, reactive oxygen species (ROS), and trace metal ions. This oxidation primarily leads to the formation of methionine sulfoxide and, under more stringent oxidative conditions, methionine sulfone.[2] Both of these modifications can alter the dipeptide's structure and potentially its biological activity.[2]

The Influence of Buffer Species

The choice of buffer system can have a significant impact on the stability of peptides in solution.[5] Some buffer components can directly participate in or catalyze degradation reactions. For instance, phosphate buffers have been shown to accelerate the degradation of some peptides compared to other buffer systems like glutamate.[5] Therefore, careful selection and screening of buffer species are crucial during formulation development. The concentration of the buffer can also play a role, with higher concentrations sometimes leading to increased stabilization.[6]

The Effect of Light Exposure (Photostability)

Exposure to light, particularly ultraviolet (UV) light, can induce photochemical degradation of peptides, especially those containing photosensitive residues like methionine. Photosensitized oxidation can lead to the formation of various degradation products.[7][8] Therefore, protecting leucyl-methionine solutions from light is a critical consideration for maintaining their stability.

II. Primary Degradation Pathways of Leucyl-Methionine

The degradation of leucyl-methionine in solution primarily proceeds through two distinct chemical pathways: hydrolysis of the peptide bond and oxidation of the methionine side chain.

Hydrolysis of the Amide Linkage

The peptide bond, an amide linkage between the carboxyl group of leucine and the amino group of methionine, is susceptible to hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond, leading to its cleavage and the formation of the constituent free amino acids, leucine and methionine.[9][10] This process can be catalyzed by both acids and bases.[11]

Oxidation of the Methionine Residue

The thioether side chain of methionine is a primary target for oxidation. The initial and most common oxidation product is methionine sulfoxide, which exists as two diastereomers, (S)- and (R)-methionine sulfoxide. Further oxidation can lead to the formation of methionine sulfone.[2] This oxidative degradation can be initiated by various oxidizing agents, including peroxides, metal ions, and light.[2]

Leucyl-Methionine Leucyl-Methionine Leucine + Methionine Leucine + Methionine Leucyl-Methionine->Leucine + Methionine  Hydrolysis (H₂O, H⁺/OH⁻) Leucyl-Methionine Sulfoxide Leucyl-Methionine Sulfoxide Leucyl-Methionine->Leucyl-Methionine Sulfoxide Oxidation ([O]) Leucyl-Methionine Sulfone Leucyl-Methionine Sulfone Leucyl-Methionine Sulfoxide->Leucyl-Methionine Sulfone Further Oxidation ([O])

Figure 1: Primary degradation pathways of leucyl-methionine in solution.

III. Analytical Methodologies for Stability Assessment

A robust and validated analytical method is essential for accurately assessing the stability of leucyl-methionine and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[12]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately and selectively quantify the intact dipeptide in the presence of its degradation products, impurities, and other formulation components.[12] Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach for the analysis of peptides.

Table 1: Key Parameters for a Stability-Indicating HPLC Method

ParameterRecommended SpecificationRationale
Column C18, 100-150 mm length, 4.6 mm ID, 3-5 µm particle sizeProvides good retention and separation of the dipeptide and its more polar degradation products.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in waterB: 0.1% Trifluoroacetic acid (TFA) in acetonitrileTFA acts as an ion-pairing agent to improve peak shape. A gradient of acetonitrile is used to elute the components.
Gradient A time-programmed gradient from a low to a high percentage of mobile phase BEnsures the separation of early-eluting polar degradants from the parent dipeptide and any later-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25-40 °CControls retention time and peak shape.
Detection Wavelength 210-220 nmThe peptide bond absorbs strongly in this UV range, providing good sensitivity for the dipeptide and its degradation products.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method.[7][10][13][14] These studies involve subjecting the leucyl-methionine solution to stress conditions that are more severe than those encountered during normal storage.[10][13]

Step-by-Step Methodology for a Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of leucyl-methionine in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.

  • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Photodegradation: Expose the stock solution to a controlled source of UV and visible light for a defined period, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the peak purity of the leucyl-methionine peak in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting degradants. Calculate the mass balance to account for all the components.

cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Base Stress Base Stress Stock Solution->Base Stress Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress HPLC Analysis HPLC Analysis Acid Stress->HPLC Analysis Base Stress->HPLC Analysis Oxidative Stress->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Degradation Profile Degradation Profile Data Evaluation->Degradation Profile Method Specificity Method Specificity Data Evaluation->Method Specificity

Figure 2: Experimental workflow for a forced degradation study of leucyl-methionine.

IV. Quantitative Data and Interpretation

While specific degradation kinetic data for leucyl-methionine is not extensively published, the stability of methionine-containing peptides is generally well-understood. The following table provides an illustrative summary of expected stability trends based on the known behavior of similar peptides.

Table 2: Illustrative Stability Profile of Leucyl-Methionine in Solution

ConditionExpected Primary Degradation PathwayExpected StabilityKey Considerations
Acidic (pH < 4) Peptide bond hydrolysisDecreasedThe rate of hydrolysis is generally significant at low pH.
Neutral (pH 6-8) Oxidation of methionineModerateStability is generally optimal in this range, but oxidation can still occur.
Alkaline (pH > 8) Peptide bond hydrolysis, Methionine oxidationDecreasedBoth hydrolysis and oxidation rates are typically accelerated at high pH.[2]
Elevated Temperature (>40°C) Peptide bond hydrolysis, Methionine oxidationSignificantly DecreasedThermal energy accelerates both major degradation pathways.
Presence of Oxidizing Agents Methionine oxidationSignificantly DecreasedMethionine is highly susceptible to oxidation.
Exposure to Light Photodegradation, OxidationDecreasedUV and visible light can induce degradation.

V. Conclusion and Recommendations

The stability of leucyl-methionine in solution is a multifaceted issue that requires careful consideration of pH, temperature, oxidative stress, buffer composition, and light exposure. The primary degradation pathways are hydrolysis of the peptide bond and oxidation of the methionine residue. To ensure the quality and efficacy of leucyl-methionine-containing products, it is imperative to:

  • Maintain Optimal Storage Conditions: Store solutions at refrigerated or frozen temperatures and protect them from light.

  • Control pH: Formulate solutions within a pH range that minimizes both hydrolysis and oxidation, typically near neutral pH.

  • Select Appropriate Buffers: Carefully screen buffer systems to avoid those that may catalyze degradation.

  • Implement Robust Analytical Methods: Utilize a validated stability-indicating HPLC method to accurately monitor the purity and degradation of the dipeptide over time.

  • Conduct Forced Degradation Studies: Perform comprehensive forced degradation studies to understand the degradation profile and ensure the specificity of the analytical method.

By adhering to these principles, researchers, scientists, and drug development professionals can effectively manage the stability of leucyl-methionine, leading to the development of high-quality and reliable products.

References

  • Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. PubMed Central. [Link]

  • HPLC Method for Analysis of Methionine on Primesep 100 Column. SIELC Technologies. [Link]

  • Methionine sulfoxide and the methionine sulfoxide reductase system as modulators of signal transduction pathways: a review. PubMed. [Link]

  • (PDF) Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. ResearchGate. [Link]

  • Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. ACS Publications. [Link]

  • Methionine Forced Degradation Study. ResearchGate. [Link]

  • Photosensitized Oxidation of Methionine-Containing Dipeptides. From the Transients to the Final Products. American Chemical Society. [Link]

  • Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. PubMed. [Link]

  • Hydrolysis of the Peptide Bond in N-Acetylated L-Methionylglycine Catalyzed by Various Palladium(II) Complexes: Dependence of the Hydrolytic Reactions on the Nature of the Chelate Ligand in cis-[Pd( L)(H 2O) 2] 21 Complexes. ResearchGate. [Link]

  • Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. PubMed Central. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. MDPI. [Link]

  • Methionine Restriction Impairs Degradation of a Protein that Aberrantly Engages the Endoplasmic Reticulum Translocon. PubMed Central. [Link]

  • Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. PubMed Central. [Link]

  • Photosensitized oxidation of methionine-containing dipeptides. From the transients to the final products. PubMed. [Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

  • Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques. MDPI. [Link]

  • Methionine sulfoxide. Wikipedia. [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • The Peptide Bond Hydrolysis: Protein Chemistry Video. YouTube. [Link]

  • Methionine sulfoxide and the oxidative regulation of plasma proteinase inhibitors. PubMed. [Link]

  • A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API. Der Pharma Chemica. [Link]

  • The Effect of Buffers on Protein Conformational Stability. BioProcess International. [Link]

  • Radiation- and Photo-Induced Oxidation Pathways of Methionine in Model Peptide Backbone under Anoxic Conditions. National Institutes of Health. [Link]

  • The effect of buffer concentration and cation type in the mobile phase on retention of amino acids and dipeptides in hydrophilic interaction liquid chromatography. ResearchGate. [Link]

  • Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis. Macmillan Group - Princeton University. [Link]

  • Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Proteomics & Bioinformatics. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • 2.11: Peptide Hydrolysis. Chemistry LibreTexts. [Link]

Sources

Introduction: The Analytical Challenge of Low-Abundance Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantification and Biological Context of Leucyl-Methionine (H-Leu-Met-OH) in Human Plasma

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the analytical quantification and potential physiological relevance of the dipeptide Leucyl-Methionine (this compound) in human plasma. Given the sparse direct literature on its physiological concentration, this document focuses on the requisite analytical methodologies and the biological context necessary for its study.

The human plasma peptidome is a complex mixture of peptides derived from protein turnover, enzymatic processing, and diet. While the roles of individual amino acids are well-established, the physiological significance of most circulating dipeptides, such as Leucyl-Methionine (this compound), remains an emerging area of research. Establishing a definitive physiological concentration for such molecules is challenging due to their typically low abundance and rapid turnover by plasma peptidases.

Currently, there is a notable absence of established reference ranges for this compound in human plasma within scientific literature. This guide, therefore, serves not as a compendium of existing data, but as a methodological roadmap for the robust quantification and contextual understanding of this specific dipeptide. We will delve into the gold-standard analytical techniques, propose a detailed experimental workflow, and discuss the potential metabolic origins and fates of this compound.

Part 1: Analytical Strategy for this compound Quantification in Plasma

The quantification of low-concentration, small molecules like this compound in a complex biological matrix such as plasma necessitates a technique with high sensitivity and specificity. The unequivocal choice for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Primacy of LC-MS/MS

LC-MS/MS offers unparalleled advantages for this analytical challenge:

  • Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of the target analyte (this compound) and its stable isotope-labeled internal standard, even in the presence of isobaric interferences.

  • Sensitivity: Modern tandem mass spectrometers can achieve detection limits in the picomolar to nanomolar range, which is crucial for potentially low-abundance dipeptides.

  • Quantitative Accuracy: When used with a stable isotope-labeled internal standard, LC-MS/MS provides a robust and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Workflow Overview

The overall analytical workflow for the quantification of this compound in plasma is a multi-step process designed to isolate the analyte from interfering substances and present it for accurate measurement.

LC-MS_Workflow plasma Plasma Sample Collection (K2-EDTA Tube) is Internal Standard Spiking (Leu-Met-d3) plasma->is Accurate Volume ppt Protein Precipitation (Acetonitrile) is->ppt Vortex centrifuge Centrifugation ppt->centrifuge spe Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) centrifuge->spe Supernatant Transfer dry Evaporation & Reconstitution spe->dry lc UPLC Separation (C18 Column) dry->lc Injection ms Tandem MS Detection (MRM Mode) lc->ms Ionization (ESI+) data Data Analysis (Concentration Calculation) ms->data

Caption: High-level workflow for this compound quantification.

Part 2: Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the quantification of this compound in human plasma. This protocol is a self-validating system, incorporating an internal standard to ensure accuracy.

Materials and Reagents
  • Plasma: Human plasma collected in K2-EDTA tubes.

  • Standards: this compound analytical standard and a stable isotope-labeled internal standard (e.g., H-Leu-Met-d3).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (Optima LC/MS grade).

  • SPE Cartridges: Mixed-mode cation exchange cartridges.

Step-by-Step Protocol
  • Sample Thawing and Preparation:

    • Thaw plasma samples on ice to prevent degradation.

    • Vortex samples gently to ensure homogeneity.

    • Prepare a calibration curve by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Internal Standard Spiking:

    • To 100 µL of plasma (sample, calibrator, or QC), add 10 µL of the internal standard solution (e.g., 50 ng/mL H-Leu-Met-d3 in 50% methanol). The concentration of the internal standard should be chosen to be near the middle of the expected concentration range of the analyte.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the 110 µL plasma mixture.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the dipeptide with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

LC-MS/MS Parameters
  • LC System: A UPLC system is recommended for better resolution and peak shape.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 50% B over 5 minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions: These must be empirically determined by infusing the pure standards. Hypothetical transitions are provided below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound263.1132.1 (Leu immonium ion)15
This compound263.1114.1 (Fragment)20
H-Leu-Met-d3 (IS)266.1135.1 (d3-Leu immonium ion)15

Part 3: Biological Significance and Metabolic Context

Understanding the potential sources and metabolic fate of this compound is critical for interpreting any quantitative data obtained.

Origins of this compound
  • Dietary Intake: Dipeptides can be absorbed directly from the intestine via the PepT1 transporter.

  • Protein Turnover: The continuous breakdown of endogenous proteins releases a vast array of peptides, including this compound, into the circulation.

Metabolic Fate
  • Plasma Peptidases: Circulating dipeptidases and tripeptidases rapidly hydrolyze dipeptides into their constituent amino acids.

  • Renal Clearance: Small peptides are filtered by the glomerulus and may be reabsorbed or catabolized in the proximal tubule.

Metabolic_Context diet Dietary Protein plasma_pool Plasma this compound Pool diet->plasma_pool Intestinal Absorption (PepT1) endogenous Endogenous Protein Turnover endogenous->plasma_pool Proteolysis peptidases Plasma Peptidases plasma_pool->peptidases Hydrolysis renal Renal Clearance plasma_pool->renal amino_acids Free Leucine & Methionine peptidases->amino_acids

Caption: Potential metabolic pathways of this compound.

Part 4: Establishing Reference Intervals

Since no established reference intervals exist, a research laboratory would need to perform a study to determine the physiological range of this compound in a healthy population.

Study Design
  • Cohort Selection: Recruit a statistically significant number of healthy volunteers, with defined inclusion and exclusion criteria (e.g., age, sex, fasting status).

  • Sample Collection: Collect plasma samples under standardized conditions (e.g., morning, after an overnight fast).

  • Sample Analysis: Analyze the samples using the validated LC-MS/MS method described in Part 2.

  • Statistical Analysis: Determine the mean, median, and 95% reference interval for the this compound concentrations.

Conclusion

The study of this compound in human plasma represents a frontier in peptidomics. While the absence of established concentration data presents a challenge, it also offers a significant opportunity for novel research. The LC-MS/MS methodology detailed in this guide provides a robust and reliable framework for the accurate quantification of this dipeptide. By combining this analytical rigor with a carefully designed clinical study, researchers can begin to elucidate the physiological concentration of this compound, paving the way for a deeper understanding of its potential role in human health and disease.

References

  • Title: The Human Blood Peptidome in Health and Disease. Source: Expert Review of Proteomics URL: [Link]

  • Title: Di- and tripeptides as transport carriers and drug delivery tools. Source: Current Opinion in Pharmacology URL: [Link]

  • Title: LC-MS/MS for the absolute quantification of the 20 proteinogenic amino acids. Source: Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: Plasma Peptidome Profiling for Insights into the Pathophysiology of Diseases. Source: Journal of Proteome Research URL: [Link]

Methodological & Application

Application Notes and Protocols for the Preparation of H-Leu-Met-OH Stock Solution in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precise Stock Solution Preparation

The dipeptide H-Leu-Met-OH, composed of L-Leucine and L-Methionine, is a molecule of interest in various research and drug development endeavors. The accuracy and reproducibility of experimental outcomes are fundamentally reliant on the precise and consistent preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, capable of dissolving a broad spectrum of both polar and nonpolar compounds, making it an ideal candidate for solubilizing peptides that may exhibit poor aqueous solubility.[1]

However, the unique chemical properties of both the peptide and the solvent necessitate a carefully considered and meticulously executed protocol. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust preparation, handling, and storage of this compound stock solutions in DMSO, ensuring the integrity and stability of the peptide for downstream applications. A key consideration addressed herein is the potential for oxidation of the methionine residue, a known instability factor for peptides dissolved in DMSO.[2][3]

Physicochemical Properties and Solubility Considerations

To establish a foundational understanding, the relevant properties of this compound and DMSO are summarized below. This compound is a dipeptide with a molecular formula of C11H22N2O3S and a molecular weight of approximately 262.37 g/mol . The presence of the hydrophobic leucine side chain can influence its solubility in aqueous solutions, often necessitating the use of organic solvents like DMSO.[4][5][6]

Compound Molecular Formula Molecular Weight ( g/mol ) Key Physicochemical Characteristics
This compound C11H22N2O3S~262.37Contains a hydrophobic leucine residue and an oxidation-prone methionine residue.[4][5]
DMSO (CH3)2SO78.13A polar aprotic solvent with excellent solubilizing properties for a wide range of compounds.[1] Hygroscopic and can carry substances through the skin.[7][8]

The decision to use DMSO as a solvent is primarily driven by its ability to effectively solubilize hydrophobic peptides. However, it is crucial to use anhydrous or low-water content DMSO, as moisture can negatively impact the solubility of many compounds.[9]

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the sequential workflow for the preparation of an this compound stock solution in DMSO.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage & Handling A 1. Material Equilibration & Weighing B 2. Anhydrous DMSO Dispensing A->B Ensure accurate mass C 3. Peptide Addition to DMSO B->C Prepare solvent D 4. Gentle Agitation (Vortexing/Sonication) C->D Facilitate dissolution E 5. Aliquoting into Single-Use Vials D->E Prevent freeze-thaw cycles F 6. Long-Term Storage at -80°C E->F Maximize stability

Sources

Precision Metabolomics: H-Leu-Met-OH as a Dual-Function Standard for LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using H-Leu-Met-OH as a Standard in Metabolomics Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-throughput landscape of metabolomics, data integrity hinges on the reliability of standards. This compound (L-Leucyl-L-Methionine) is not merely a generic dipeptide; it is a strategic tool for monitoring two critical analytical variables: hydrophobic retention stability and oxidative stress during sample processing .

This application note details the protocol for utilizing this compound as a System Suitability Standard (SST) and an Internal Standard (IS). Its unique chemical structure—combining the hydrophobic isobutyl side chain of Leucine with the oxidation-prone thioether of Methionine—makes it an exceptional sensor for instrument performance and sample handling consistency.

Physicochemical Profile & Mechanistic Logic

To use this compound effectively, one must understand its behavior in the mass spectrometer and the liquid chromatograph.

Table 1: Physicochemical Properties
PropertyValueAnalytical Implication
Formula C₁₁H₂₂N₂O₃SPrecursor ion selection.
Monoisotopic Mass 262.1351 DaTarget for High-Res MS (Orbitrap/Q-TOF).
[M+H]⁺ 263.1424 m/zPrimary precursor for positive ionization mode.
Hydrophobicity (LogP) ~0.5 (Estimated)Retains well on C18 columns; elutes in the organic gradient window.
pKa Values ~3.1 (COOH), ~8.0 (NH₂)Zwitterionic at neutral pH; requires acidic mobile phase for protonation.
Reactivity High (Sulfur) Methionine is easily oxidized to Methionine Sulfoxide (+16 Da).
The "Why": Causality in Experimental Design
  • Retention Time Locking: The Leucine moiety provides sufficient hydrophobicity to retain on Reverse Phase (RP) columns, eluting away from the solvent front where ion suppression occurs. This makes it a reliable marker for retention time alignment.

  • Oxidation Monitoring: The Methionine moiety is a "canary in the coal mine." If your sample preparation involves excessive heat, exposure to air, or reactive oxygen species (ROS), a significant portion of this compound will convert to its sulfoxide form ([M+H]⁺ 279.13). Monitoring the ratio of Native vs. Oxidized standard validates the preservation of biological integrity during extraction.

Protocol 1: Preparation of Stock & Working Solutions

Objective: Create a stable baseline standard while minimizing artifactual oxidation.

Reagents Required
  • This compound (High purity >98%).

  • LC-MS Grade Water.

  • LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN).

  • Formic Acid (FA).

  • Optional: Dithiothreitol (DTT) if strict reduction is required (usually avoided in metabolomics to preserve native state).

Step-by-Step Methodology
  • Primary Stock (1 mg/mL):

    • Weigh 1.0 mg of this compound.

    • Dissolve in 1.0 mL of 50:50 Water:MeOH (v/v) containing 0.1% Formic Acid .

    • Note: The acid ensures protonation and solubility; the organic solvent prevents bacterial growth.

    • Storage: Aliquot into amber glass vials (to block light-induced oxidation) and store at -80°C. Stability: 3 months.

  • Working Standard (1 µg/mL):

    • Dilute Primary Stock 1:1000 into 95:5 Water:ACN (+0.1% FA) .

    • Crucial Step: Prepare fresh daily or weekly. Do not store diluted standards long-term as adsorption to plastic walls is faster at low concentrations.

  • Spiking Solution (Internal Standard Use):

    • Target concentration in final sample: 50–100 ng/mL .

    • Add to the extraction solvent (e.g., cold methanol) before adding it to the biological sample. This ensures the standard undergoes the same extraction forces as the endogenous metabolites.

Protocol 2: LC-MS/MS Method Development

Objective: Achieve chromatographic resolution and sensitive detection.

Liquid Chromatography (LC) Parameters
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 – 0.4 mL/min.

  • Gradient:

    • 0–1 min: 1% B (Isocratic hold for polar elution).

    • 1–8 min: 1% → 40% B (Target window for dipeptides).

    • 8–10 min: 95% B (Wash).

    • 10–12 min: 1% B (Re-equilibration).

Mass Spectrometry (MS) Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for Triple Quads; Full Scan/ddMS2 for High-Res.

Table 2: MRM Transitions for Quantification & QC

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Role
This compound 263.1 149.1 15–20 Quantifier (y-ion, Met)
This compound 263.1 132.1 25–30 Qualifier (b-ion, Leu)
This compound 263.1 104.1 35 Qualifier (Met fragment)

| Leu-Met Sulfoxide | 279.1 | 165.1 | 15–20 | Oxidation Monitor |

Protocol 3: Data Processing & QA/QC Integration

Objective: Use the standard to validate the run.

The Oxidation Index (OI)

Calculate the Oxidation Index for every batch to ensure sample integrity.



  • Pass Criteria: OI < 5% (Indicates gentle processing).

  • Warning: OI > 15% (Indicates potential sample degradation or contaminated solvents).

Workflow Visualization

G Start Biological Sample (Plasma/Tissue) Spike Spike this compound (Internal Standard) Start->Spike Extract Protein Precipitation (Cold MeOH, -20°C) Spike->Extract Co-extraction LCMS LC-MS/MS Analysis (C18 Column, ESI+) Extract->LCMS Data Data Acquisition (MRM: 263.1 & 279.1) LCMS->Data Check1 Check Retention Time (Shift > 0.2 min?) Data->Check1 Check2 Check Oxidation Index (> 15%?) Check1->Check2 No Shift FailRT FAIL: Check Column/Pump Re-equilibrate Check1->FailRT Shift Detected Pass Batch Validated Proceed to Bioanalysis Check2->Pass Low Oxidation FailOx FAIL: Sample Degradation Check Solvents/Temp Check2->FailOx High Oxidation

Figure 1: Decision tree for using this compound as a Quality Control filter in metabolomics workflows.

Troubleshooting & Validation

Self-Validating the Protocol

To ensure this protocol is working in your lab, perform a Stress Test :

  • Prepare a neat standard of this compound.

  • Incubate one aliquot at 37°C for 4 hours (simulating poor handling).

  • Treat another aliquot with 0.1% Hydrogen Peroxide (simulating chemical oxidation).

  • Run both against a fresh control.

  • Result: You should see a massive shift from m/z 263.1 to 279.1 in the stressed samples. This confirms your method is sensitive to oxidation events.

Common Pitfalls
  • Ion Suppression: If the signal for this compound varies by >20% between biological replicates, your extraction is insufficient. Dilute samples or improve the wash step.

  • Carryover: Dipeptides can stick to injector needles. Ensure your needle wash contains at least 25% organic solvent (e.g., Isopropanol/ACN).

References

  • Metabolomics Standards Initiative (MSI). (2007). "Proposed minimum reporting standards for chemical analysis." Metabolomics. Link

  • Zhang, A., et al. (2012). "Metabolomics strategies for biomarker discovery and validation." Analyst. Link

  • Ganti, S., & Weiss, R.H. (2011). "Urine metabolomics for kidney cancer detection and biomarker discovery." Urologic Oncology. (Discusses amino acid/dipeptide markers). Link

  • Sarker, U., & Oba, S. (2019). "Protein, minerals, and antioxidant dipeptides in metabolomics." Scientific Reports. Link

  • NIST Chemistry WebBook. "L-Leucyl-L-methionine Spectral Data." Link

Application Note & Protocol: Enzymatic Hydrolysis of H-Leu-Met-OH by Peptidases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for studying the enzymatic hydrolysis of the dipeptide L-Leucyl-L-Methionine (H-Leu-Met-OH). It is intended for researchers, scientists, and professionals in drug development engaged in characterizing peptidase activity. This guide details the principles, materials, step-by-step protocols for assay execution, and methods for kinetic data analysis. The protocols are designed to be self-validating, emphasizing scientific rigor and reproducibility. We explain the rationale behind key experimental choices and provide troubleshooting advice to ensure reliable and accurate results.

Introduction: Significance of Dipeptide Hydrolysis

The enzymatic cleavage of peptides is a fundamental biological process, critical in protein turnover, nutrient absorption, and the activation or degradation of signaling molecules.[1] Dipeptides like L-Leucyl-L-Methionine serve as model substrates for investigating the specificity and kinetics of various peptidases. Leucine and methionine are essential amino acids, and their release from peptides is a key step in metabolism.

Aminopeptidases, a class of exopeptidases, are of particular interest as they catalyze the cleavage of amino acids from the N-terminus of peptides and proteins.[1][2] Leucyl aminopeptidases (LAPs), belonging to the M17 family of metallopeptidases, show a preference for N-terminal leucine residues but can also hydrolyze other residues, including methionine.[3][4] Understanding how these enzymes process specific dipeptide substrates like this compound is crucial for elucidating their biological roles in processes ranging from cellular maintenance to antigen presentation and inflammation.[1][5] Furthermore, characterizing the kinetics of such reactions is vital in the development of enzyme inhibitors for therapeutic applications.

This guide provides a robust framework for setting up a quantitative assay to measure the hydrolysis of this compound, determine key kinetic parameters (Km and Vmax), and ensure data integrity.

Principle of the Assay

The enzymatic hydrolysis of this compound by a peptidase yields two products: L-Leucine (Leu) and L-Methionine (Met). The reaction progress is monitored by quantifying the appearance of these amino acid products over time. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis due to its high sensitivity and ability to separate and quantify the substrate and products simultaneously.

The core workflow involves:

  • Incubating the substrate (this compound) with a purified peptidase (e.g., Leucyl Aminopeptidase) under controlled conditions (temperature, pH).

  • Stopping the reaction at specific time points.

  • Separating and quantifying the resulting L-Leucine and L-Methionine using a reversed-phase HPLC (RP-HPLC) system with UV detection.

  • Calculating the initial reaction velocity and determining the Michaelis-Menten kinetic parameters, Vmax and Km.[6][7]

Materials and Reagents

Equipment
  • Analytical Balance

  • pH Meter

  • Thermostated Water Bath or Incubator

  • Vortex Mixer

  • Microcentrifuge

  • HPLC system with UV Detector (set to ~210-225 nm for peptide bond and amino acid detection)[8][9]

  • Reversed-Phase C18 HPLC Column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Reagents and Consumables
  • H-L-Leucyl-L-Methionine (this compound), peptide synthesis grade (>98% purity)

  • Purified Peptidase (e.g., Leucyl Aminopeptidase from bovine lens or porcine kidney)

  • L-Leucine and L-Methionine analytical standards

  • Tris-HCl buffer (or other suitable buffer, e.g., Phosphate buffer)

  • Hydrochloric Acid (HCl) for pH adjustment and reaction termination

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

Detailed Experimental Protocols

Preparation of Solutions

Rationale: Accurate and consistent preparation of solutions is fundamental for reproducible results. Buffers maintain a stable pH, which is critical for optimal enzyme activity.[4]

Table 1: Reagent Preparation

Reagent NamePreparation InstructionsStorage
50 mM Tris-HCl Buffer (pH 8.5) Dissolve 6.057 g of Tris base in 800 mL of HPLC-grade water. Adjust pH to 8.5 with HCl. Bring the final volume to 1 L.4°C
10 mM this compound Stock Accurately weigh the required amount of this compound and dissolve in the Tris-HCl buffer. (e.g., 27.84 mg in 10 mL for 10 mM). Prepare fresh daily.4°C (on ice)
Enzyme Stock Solution Prepare a 1 mg/mL stock solution of the peptidase in cold Tris-HCl buffer. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.-20°C / -80°C
Working Enzyme Solution Immediately before use, dilute the enzyme stock to the desired concentration (e.g., 0.1 - 10 µg/mL) in cold Tris-HCl buffer. Keep on ice.Use immediately
Reaction Stop Solution (1 M HCl) Prepare by diluting concentrated HCl in HPLC-grade water.Room Temperature
HPLC Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water.Room Temperature
HPLC Mobile Phase B 0.1% (v/v) TFA in Acetonitrile.Room Temperature
Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from setup to data analysis.

Enzymatic_Hydrolysis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare Buffer & Reagents B Prepare Substrate (this compound) Stock A->B C Prepare Enzyme Working Solution B->C E Initiate Reaction: Add Enzyme C->E Start D Pre-warm Substrate to 37°C D->E F Incubate at 37°C (Time Course) E->F G Stop Reaction with 1 M HCl F->G H Filter Sample (0.22 µm) G->H I Inject into HPLC H->I J Quantify Products (Leu & Met) I->J K Calculate Initial Velocities (v₀) J->K L Plot Michaelis-Menten Curve (v₀ vs. [S]) K->L M Determine Km & Vmax L->M

Caption: Workflow for peptidase activity assay.

Protocol for Kinetic Analysis

Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the hydrolysis of this compound.

Step 1: Set up the Reactions

  • Prepare a series of substrate dilutions from the 10 mM stock solution using the 50 mM Tris-HCl buffer. A typical range would be 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, and 10.0 mM.

  • Label 1.5 mL microcentrifuge tubes for each substrate concentration and time point, including a "no enzyme" control for each concentration.

  • Add 250 µL of each substrate dilution to the corresponding tubes.

  • Place the tubes in a water bath set to the optimal temperature for the enzyme (typically 37°C) and allow them to equilibrate for 5 minutes.

Step 2: Initiate and Time the Reaction

  • Initiate the reaction by adding 250 µL of the pre-warmed working enzyme solution to each tube, bringing the total volume to 500 µL. (Note: The final substrate concentrations will be half of the initial dilutions). Vortex briefly to mix.

  • Start a timer immediately.

  • For initial velocity measurements, it is critical to operate within the linear range of product formation. A pilot experiment should be run to determine the optimal incubation time (e.g., 5, 10, 15, 20 minutes) where product concentration increases linearly.

Step 3: Terminate the Reaction

  • At the predetermined time point (e.g., 10 minutes), stop the reaction by adding 50 µL of 1 M HCl to each tube. This will denature the enzyme and halt hydrolysis.

  • Vortex immediately. Place the tubes on ice.

Step 4: Sample Preparation for HPLC

  • Centrifuge the terminated reaction tubes at >12,000 x g for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC autosampler vial.

HPLC Analysis Protocol

Objective: To separate and quantify the substrate (this compound) and products (Leu, Met).

  • Standard Curve: Prepare a set of standards containing known concentrations of L-Leucine and L-Methionine (e.g., from 1 µM to 500 µM) in the final reaction buffer composition (including the stop solution). Run these standards to generate a standard curve of peak area versus concentration.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

    • Gradient: A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% to 5% B (return to initial)

      • 30-35 min: 5% B (equilibration) (Note: This gradient should be optimized for your specific system and column to ensure baseline separation of all peaks).

  • Run Samples: Inject the prepared samples and standards into the HPLC system.

  • Quantification: Identify the peaks for Leu and Met based on the retention times of the standards. Integrate the peak areas and calculate the concentration of each product in your samples using the standard curve.

Data Analysis

  • Calculate Initial Velocity (v₀): Convert the product concentration (µM) into a rate (µM/min) by dividing by the incubation time in minutes.

    • v₀ = [Product] / time

  • Michaelis-Menten Plot: Plot the initial velocity (v₀) on the y-axis against the corresponding substrate concentration ([S]) on the x-axis.

  • Determine Km and Vmax: Use non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to the Michaelis-Menten equation:

    • v₀ = (Vmax * [S]) / (Km + [S]) This is the most accurate method for determining the kinetic parameters.[6][10]

Table 2: Example Kinetic Data

[this compound] (mM)Initial Velocity (v₀) (µM/min)
0.0515.2
0.1027.8
0.2555.1
0.5083.3
1.00117.6
2.50151.5
5.00169.5

From this example data, non-linear regression would yield:

  • Vmax: ~200 µM/min

  • Km: ~0.65 mM

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No/Low Enzyme Activity - Inactive enzyme (improper storage, freeze-thaw cycles).- Incorrect buffer pH or temperature.- Presence of an inhibitor.- Use a fresh enzyme aliquot.- Verify pH of buffer and incubator temperature.- Ensure all reagents are free of contaminants (e.g., metal chelators for metallopeptidases).
Poor HPLC Peak Shape/Resolution - Column degradation.- Inappropriate mobile phase or gradient.- Sample overload.- Replace or flush the column.- Optimize the HPLC gradient to better separate peaks.- Reduce injection volume or dilute the sample.
Non-linear Reaction Progress - Substrate depletion (>15% consumed).- Enzyme instability over time.- Product inhibition.- Reduce incubation time or enzyme concentration.- Perform a time-course experiment to confirm linearity.- Analyze data from very early time points.

Conclusion

This application note provides a detailed and robust protocol for the kinetic characterization of peptidase-mediated hydrolysis of this compound. By following these guidelines, researchers can obtain high-quality, reproducible data on enzyme specificity and efficiency. The principles and methods described herein are adaptable for studying other peptide substrates and peptidases, serving as a foundational tool for enzymology and drug discovery applications.

References

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • Burley, S. K., David, P. R., & Lipscomb, W. N. (1990). Leucyl-tRNA synthetase and the M17 leucyl aminopeptidase. Biochemical Journal, 290, 205-218.
  • Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Available at: [Link]

  • Folk, J. E., Piez, K. A., Carroll, W. R., & Gladner, J. A. (1960). Carboxypeptidase B: IV. Purification and characterization of the porcine enzyme. Journal of Biological Chemistry, 235(8), 2272-2277.
  • Hartsuck, J. A., & Lipscomb, W. N. (1971). Carboxypeptidase A. In The Enzymes (Vol. 3, pp. 1-56). Academic Press.
  • Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Biological chemistry, 387(12), 1535–1544. Available at: [Link]

  • Michaelis, L., & Menten, M. L. (1913). Die Kinetik der Invertinwirkung. Biochemische Zeitschrift, 49, 333-369.
  • Minkiewicz, P., Dziuba, J., Iwaniak, A., Dziuba, M., & Darewicz, M. (2019). BIOPEP-UWM database of bioactive peptides: current opportunities. International journal of molecular sciences, 20(23), 5978.
  • Oliynyk, O. S., Kozyrovska, N. O., & Varbanets, L. D. (2016). Kinetics of casein hydrolysis by peptidase from Bacillus thuringiensis var. israelensis. The Ukrainian Biochemical Journal, 88(4), 85-92. Available at: [Link]

  • TeachMePhysiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Available at: [Link]

  • Taylor, A. (1993). Aminopeptidases: towards a mechanism of action. Trends in Biochemical Sciences, 18(5), 167-172.
  • Waters Corporation. Hydrolysis of Purified Proteins and Peptides. Available at: [Link]

  • Zare-Mirakabad, F., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega, 7(33), 29215–29224. Available at: [Link]

Sources

Precision Engineering of LAT1-Targeting Dipeptides: Synthesis of H-Leu-Met-OH and Prodrug Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The LAT1 Advantage

Target Audience: Medicinal Chemists, Drug Delivery Scientists, and Pharmacologists.

The delivery of therapeutic agents across the Blood-Brain Barrier (BBB) and into dense solid tumors remains a formidable challenge in drug development. The L-type Amino Acid Transporter 1 (LAT1/SLC7A5) has emerged as a high-value target for "Trojan Horse" drug delivery. LAT1 is highly expressed in the BBB endothelium and aggressive cancer phenotypes (e.g., glioblastoma, pancreatic cancer) to satisfy their metabolic demand for large neutral amino acids.

This Application Note details the synthesis of H-Leu-Met-OH , a high-affinity dipeptide substrate for LAT1, and its conversion into prodrug derivatives. Unlike passive diffusion strategies, utilizing the H-Leu-Met scaffold allows payloads to be actively transported into target tissues.

Key Technical Insight: The synthesis of Methionine-containing peptides requires strict control over oxidation states. This guide provides a self-validating protocol to prevent the formation of Met-sulfoxide [Met(O)], ensuring the biological integrity of the targeting moiety.

Mechanistic Basis: LAT1 Transport Pathway

The design of this compound derivatives relies on the structural requirements of the LAT1 binding pocket. The transporter recognizes the free


-amino group and the hydrophobic side chains.
Diagram 1: LAT1-Mediated Prodrug Transport

This pathway illustrates how the H-Leu-Met-Drug conjugate utilizes the gradient of intracellular amino acids to cross biological barriers.

LAT1_Transport cluster_extracellular Extracellular Space (Blood/Tumor Microenvironment) cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol Prodrug H-Leu-Met-Payload LAT1 LAT1 / CD98 Heterodimer Prodrug->LAT1 Binding (Km ~ 20 µM) EssentialAA L-Glutamine (Exchange Factor) EssentialAA->LAT1 Efflux drives Influx Prodrug_In H-Leu-Met-Payload (Internalized) LAT1->Prodrug_In Antiport Transport Enzyme Cytosolic Esterases/Proteases Prodrug_In->Enzyme Metabolic Activation FreeDrug Active Drug Released Enzyme->FreeDrug Cleavage

Figure 1: Mechanism of LAT1-mediated transport. The H-Leu-Met-Payload functions as an obligate exchanger, entering the cell while intracellular substrates (like Glutamine) are pumped out.

Chemical Strategy & Critical Control Points

The Methionine Challenge

Methionine is susceptible to oxidation by atmospheric oxygen to form Methionine Sulfoxide (Met(O)). This modification increases polarity and abolishes LAT1 recognition , rendering the delivery system useless.

  • Prevention Strategy: All solvents must be degassed. The cleavage cocktail must contain high concentrations of scavengers (Thioanisole/EDT).

  • Detection: Met(O) shifts the retention time in HPLC and adds +16 Da in Mass Spectrometry.

Linker Selection

For the drug to be active, it must be released after transport.

  • Ester Linkage (C-terminus): Ideal for hydroxyl-containing drugs (e.g., Paclitaxel, Doxorubicin). Cleaved by intracellular esterases.

  • Amide Linkage: More stable; requires specific proteases (e.g., Cathepsins) for release.[1]

Protocol A: Solid Phase Synthesis of this compound

Objective: Synthesize high-purity this compound as a reference standard or starting block for solution-phase conjugation. Scale: 0.1 mmol | Resin: Wang Resin (for C-terminal acid).

Materials
  • Resin: Fmoc-Met-Wang Resin (Loading 0.6 mmol/g). Starting with pre-loaded resin prevents racemization during the first coupling.

  • Amino Acids: Fmoc-Leu-OH.

  • Reagents: Piperidine (Deprotection), HBTU/DIEA (Coupling), DMF (Solvent), TFA (Cleavage).

  • Scavengers: Triisopropylsilane (TIPS), Water, Thioanisole (Critical for Met).

Step-by-Step Methodology
  • Resin Swelling:

    • Weigh 167 mg of Fmoc-Met-Wang resin.

    • Swell in DMF (3 mL) for 30 minutes under N2 flow.

  • Fmoc Deprotection (The "De-block"):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF (5 x 1 min).

    • QC Check: Kaiser Test (Ninhydrin) should be Blue (positive for free amine).

  • Coupling of Leucine:

    • Dissolve Fmoc-Leu-OH (0.4 mmol, 4 eq) and HBTU (0.4 mmol, 4 eq) in 2 mL DMF.

    • Add DIEA (0.8 mmol, 8 eq) to activate.

    • Add solution to the resin immediately. Shake at Room Temp for 45 min.

    • Wash with DMF (5 x 1 min).

    • QC Check: Kaiser Test should be Colorless (complete coupling).

  • Final Deprotection:

    • Remove the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 10 min).

    • Wash extensively with DMF, then DCM, then Methanol. Dry resin under vacuum.

  • Cleavage & Global Deprotection (Critical Step):

    • Prepare Cocktail K (Modified for Met): TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5).

    • Note: Ethanedithiol (EDT) and Thioanisole are essential to reverse any Met oxidation.

    • Add 3 mL cocktail to resin. Shake for 2 hours.

    • Filter resin; collect filtrate.

  • Precipitation:

    • Add filtrate dropwise to 40 mL cold Diethyl Ether (-20°C).

    • Centrifuge (3000 rpm, 5 min) to pellet the white solid.

    • Wash pellet 2x with cold ether. Lyophilize.

Protocol B: Synthesis of Prodrug (H-Leu-Met-OR)

Application: Conjugation of a payload (e.g., Doxorubicin or a model alcohol) to the C-terminus. Strategy: Solution phase conjugation is preferred here to preserve the expensive payload.

Workflow Diagram

Synthesis_Workflow Start Start: Boc-Leu-Met-OH Activation Activation: EDC / NHS / DMAP Start->Activation DMF, 0°C Coupling Coupling: Drug-OH (Payload) Activation->Coupling 24h, RT Intermediate Intermediate: Boc-Leu-Met-Drug Coupling->Intermediate Deprotection Deprotection: TFA/DCM (Removal of Boc) Intermediate->Deprotection 1h, RT Purification Purification: Prep-HPLC (C18) Deprotection->Purification Final Final Product: H-Leu-Met-Drug Purification->Final

Figure 2: Solution-phase synthesis workflow for C-terminal ester prodrugs.

Detailed Methodology
  • Starting Material: Use Boc-Leu-Met-OH (Boc protection is used because it is removed by acid, compatible with most drug payloads, unlike Fmoc which requires base that might hydrolyze the ester).

  • Coupling Reaction:

    • Dissolve Boc-Leu-Met-OH (1 eq) in anhydrous DMF/DCM (1:1).

    • Add EDC.HCl (1.2 eq) and DMAP (0.5 eq). Stir at 0°C for 15 min.

    • Add the Drug-OH (0.9 eq) (Limiting reagent to simplify purification).

    • Stir under Nitrogen for 24 hours.

  • Work-up:

    • Dilute with Ethyl Acetate. Wash with 5% Citric Acid, Sat. NaHCO3, and Brine.

    • Dry over Na2SO4 and concentrate.

  • Boc-Deprotection:

    • Dissolve residue in DCM.[2] Add TFA (1:1 ratio).

    • Stir for 30-60 min. Monitor by TLC (disappearance of starting material).

    • Evaporate TFA immediately (long exposure can degrade acid-sensitive drugs).

  • Purification:

    • Purify via Preparative HPLC (C18 column).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Gradient: 5% to 95% ACN over 30 min.

Quality Control & Data Analysis

Analytical Specifications
ParameterSpecificationMethodNote
Purity > 95%RP-HPLC (220 nm)Impurities often include Met(O) (+16 Da)
Identity M+H ± 1 DaESI-MSConfirm absence of deletion sequences
Net Peptide Content > 80%Elemental AnalysisBalance is counter-ion (TFA/Acetate)
Appearance White Fluffy PowderVisualYellowing indicates oxidation
Stability Assay (Self-Validation)

To confirm the "Prodrug" capability, the derivative must be stable in plasma but cleaved in the cytosol.

  • Plasma Stability: Incubate 100 µM prodrug in human plasma at 37°C. Aliquot at 0, 1, 4, 24 h. Analyze by HPLC. Target: <20% degradation in 4h.

  • Enzymatic Release: Incubate with Carboxylesterase or Cathepsin B (if amide linked) in buffer. Target: >50% release of free drug within 2h.

References

  • Puris, E., et al. (2020). L-Type amino acid transporter 1 as a target for drug delivery.[3] Journal of Controlled Release. [Link]

    • Context: Validates LAT1 as a primary target for brain and tumor delivery using amino acid substrates.[3]

  • Gynther, M., et al. (2016). Mechanism of uptake of L-amino acid ester prodrugs by LAT1. Pharmaceutical Research.[1][4][5] [Link]

    • Context: Confirms that ester derivatives of LAT1 substrates (like Leu-Met esters)
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

    • Context: Authoritative source for the standard Fmoc-SPPS protocols and Kaiser test procedures.
  • Houghten, R. A., et al. (1986). Simultaneous multiple peptide synthesis: the rapid preparation of large numbers of discrete peptides for biological, immunological, and methodological studies. BioTechniques.[6][7] [Link]

    • Context: Foundational reference for cleavage cocktails involving scavengers for Methionine.
  • Singh, N., et al. (2018). Methionine oxidation in peptides: Synthesis and characterization. Journal of Peptide Science. [Link]

    • Context: Technical grounding for the "Methionine Challenge" section and prevention of sulfoxide form

Sources

H-Leu-Met-OH in vitro intestinal transport assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: H-Leu-Met-OH In Vitro Intestinal Transport Assay

Introduction & Scope

This compound (L-Leucyl-L-Methionine) is a dipeptide and a high-affinity substrate for the Solute Carrier 15A1 (SLC15A1), commonly known as PepT1 . Unlike passive diffusion markers, Leu-Met utilizes a proton-coupled active transport mechanism, making it an essential surrogate for evaluating the intestinal absorption of peptide-based therapeutics (peptidomimetics) and determining the functional expression of PepT1 in cell models.

This guide provides a rigorous, self-validating protocol for measuring the apical-to-basolateral (A


B) flux of this compound using differentiated Caco-2 cell monolayers. It addresses the critical requirement of a pH gradient  to drive transport and includes strategies to mitigate cytosolic hydrolysis, a common source of error in dipeptide assays.

Physiological Mechanism

The transport of this compound is driven by the transmembrane electrochemical proton gradient. The


/peptide symporter (PepT1) cotransports protons and di/tripeptides from the acidic microclimate of the intestinal lumen (pH ~6.0) into the cytosol. The gradient is maintained by the apical Sodium-Hydrogen Exchanger 3 (NHE3), which pumps protons out of the cell in exchange for sodium.

Critical Experimental Consequence: To simulate in vivo conditions and activate PepT1, the apical buffer must be acidic (pH 6.0), while the basolateral buffer remains neutral (pH 7.4).

Diagram 1: PepT1 Transport Mechanism

PepT1_Mechanism cluster_Lumen Apical Chamber (Lumen) pH 6.0 cluster_Cell Caco-2 Cytosol pH ~7.0 cluster_Blood Basolateral Chamber (Blood) pH 7.4 LeuMet_Out This compound PepT1 PepT1 (SLC15A1) LeuMet_Out->PepT1 Proton_Out H+ Proton_Out->PepT1 LeuMet_In This compound Hydrolysis Hydrolysis (Peptidases) LeuMet_In->Hydrolysis Metabolic Loss Basolateral_Transporter Facilitated Diffusion LeuMet_In->Basolateral_Transporter AA Leu + Met Hydrolysis->AA LeuMet_Blood This compound (Intact) PepT1->LeuMet_In Symport Basolateral_Transporter->LeuMet_Blood Flux

Caption: Proton-coupled transport of Leu-Met via PepT1. Note the risk of cytosolic hydrolysis reducing measurable flux.

Experimental Protocol

Reagents and Buffers
ComponentComposition/Notes
Transport Buffer A (Apical) HBSS buffered with 10 mM MES, adjusted to pH 6.0 .
Transport Buffer B (Basolateral) HBSS buffered with 10 mM HEPES, adjusted to pH 7.4 .
Test Compound This compound (10 mM stock in DMSO). Final assay conc: 10 µM - 1 mM.
Inhibitor Control Gly-Sar (Glycyl-sarcosine), 10 mM. Competitive PepT1 inhibitor.[1]
Integrity Marker Lucifer Yellow (100 µM) or [14C]-Mannitol.
Stabilizer (Optional) Bestatin (10-50 µM) if hydrolysis is excessive (prevents aminopeptidase activity).
Caco-2 Cell Culture & Preparation
  • Seeding: Seed Caco-2 cells (passage 30-60) at

    
     cells/cm
    
    
    
    on Transwell® polycarbonate filters (0.4 µm pore size).
  • Differentiation: Culture for 21 days . PepT1 expression peaks post-confluence.

  • QC Check: Measure Transepithelial Electrical Resistance (TEER).

    • Acceptance Criterion: TEER > 300

      
      .
      
Transport Assay Workflow (A B Direction)

Step 1: Equilibration (Crucial for pH Gradient)

  • Wash apical side 2x with Buffer A (pH 6.0) .

  • Wash basolateral side 2x with Buffer B (pH 7.4) .

  • Incubate at 37°C for 15 minutes.

Step 2: Initiation

  • Replace apical buffer with Donor Solution (Buffer A + this compound + Lucifer Yellow).

  • Replace basolateral buffer with fresh Receiver Buffer (Buffer B).

  • Note: Start the clock (

    
    ).
    

Step 3: Sampling

  • Incubate at 37°C on an orbital shaker (50 rpm) to minimize unstirred water layer effects.

  • Time Points: Sample 100 µL from the basolateral chamber at 15, 30, 45, and 60 minutes.

  • Replenishment: Immediately replace sampled volume with fresh pre-warmed Buffer B to maintain hydrostatic pressure.

Step 4: Termination & Lysis

  • At 60 min, remove buffers. Wash filters with ice-cold PBS.

  • (Optional) Lyse cells with MeOH/Water (50:50) to determine intracellular accumulation.

Diagram 2: Experimental Workflow

Workflow Prep Day 0-21: Caco-2 Diff. QC Day 21: TEER > 300 Prep->QC Wash Wash/Equilibrate Apical pH 6.0 Basal pH 7.4 QC->Wash Dose Add Donor: Leu-Met + LY Wash->Dose Sample Sample Basal: 15, 30, 45, 60m Dose->Sample Analyze LC-MS/MS Quantification Sample->Analyze

Caption: Step-by-step workflow for the pH-gradient dependent transport assay.

Analytical Method (LC-MS/MS)

Due to the lack of a strong chromophore, UV detection is insufficient for low concentrations of Leu-Met. LC-MS/MS is required.[2]

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo). Chromatography:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the polarity of the dipeptide.

    • Example: Waters BEH Amide, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

MS Parameters (ESI Positive Mode):

  • Precursor Ion (Q1): 263.1

    
    
    
    
    
  • Product Ions (Q3):

    • Quantifier: 104.1

      
       (Methionine immonium ion)
      
    • Qualifier: 86.1

      
       (Leucine immonium ion) or 150.1 
      
      
      
      (loss of Leu).

Sample Prep:

  • Precipitate basolateral samples with Acetonitrile (1:3 ratio) containing Internal Standard (e.g., Gly-Sar-d3 or Labetalol). Centrifuge and inject supernatant.

Data Analysis & Calculations

Apparent Permeability ( )

Calculate the apparent permeability coefficient (cm/s) using the linear portion of the transport curve:



  • 
    : Rate of permeation (µmol/s), slope of the cumulative amount vs. time plot.
    
  • 
    : Surface area of the filter (
    
    
    
    for 12-well,
    
    
    for 24-well).
  • 
    : Initial donor concentration (µM).
    
Kinetic Analysis (Km/Vmax)

To determine PepT1 kinetics, perform the assay at varying concentrations of Leu-Met (e.g., 10 µM to 5 mM). Fit the flux (


) to the Michaelis-Menten equation:


  • 
    : Maximum transport velocity (carrier-mediated).
    
  • 
    : Affinity constant (typically 0.1 – 2.0 mM  for Leu-Met).
    
  • 
    : Passive diffusion component.
    
Acceptance Criteria (Self-Validation)
  • Mass Balance: Total recovery (Apical + Basolateral + Intracellular) must be > 80%. Low recovery indicates hydrolysis.

  • Monolayer Integrity: Lucifer Yellow

    
     must be 
    
    
    
    cm/s.
  • Active Transport Proof: The ratio of

    
     (pH 6.0/7.4) to 
    
    
    
    (pH 7.4/7.4) should be > 5. Alternatively, transport must be inhibited >50% by 10 mM Gly-Sar.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Recovery (<70%) Cytosolic hydrolysis by peptidases.Add Bestatin (aminopeptidase inhibitor) or analyze for free Leu/Met to account for metabolites.
High LY Permeability Leaky monolayer or disrupted TJs.Check TEER. Ensure DMSO conc < 1%. Handle filters gently.
No Active Transport pH gradient failure or loss of PepT1.Verify Apical pH is 6.0. Ensure cells are fully differentiated (21 days).

References

  • Brandsch, M., et al. (2008). Intestinal transport of amino acids, peptides, and their mimetics.Drug Discovery Today . Available at: [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[2][4]Nature Protocols . Available at: [Link]

  • Bermudez-Humaran, L. G., et al. (2015). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine.Gastroenterology . Available at: [Link]

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Available at: [Link]

  • Vig, B. S., et al. (2006). Human PEPT1 pharmacophore discovery.Journal of Medicinal Chemistry . Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Analysis of H-Leu-Met-OH and Its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of the dipeptide H-Leu-Met-OH (Leucyl-methionine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during the analysis of this peptide and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical storage and handling conditions?

A1: The methionine residue in this compound is the most susceptible to degradation. The primary degradation pathway is oxidation of the sulfur atom in the methionine side chain. This occurs in two main steps:

  • Oxidation to Methionine Sulfoxide: The thioether group of methionine is readily oxidized to form methionine sulfoxide (Met(O)). This oxidation can be initiated by exposure to atmospheric oxygen, light, or trace metal ions.

  • Further Oxidation to Methionine Sulfone: Under more aggressive oxidative conditions, methionine sulfoxide can be further oxidized to methionine sulfone (Met(O₂)).

While the leucine residue is generally more stable, under harsh conditions such as high temperatures or extreme pH, hydrolysis of the peptide bond can occur, leading to the formation of the individual amino acids, L-leucine and L-methionine. Under hydrothermal conditions, leucine can undergo decarboxylation and deamination.[1]

Q2: What are the expected mass increases for the primary degradation products of this compound?

A2: The primary degradation products can be readily identified by mass spectrometry based on their characteristic mass increases from the parent this compound molecule.

Degradation ProductMolecular Weight ChangeDescription
H-Leu-Met(O)-OH+16 DaAddition of one oxygen atom to the methionine sulfur.
H-Leu-Met(O₂)-OH+32 DaAddition of two oxygen atoms to the methionine sulfur.
L-Leucine + L-MethionineNo change in total mass, but disappearance of parent ionCleavage of the peptide bond.
Q3: How can I minimize the degradation of this compound during my experiments?

A3: To maintain the integrity of your this compound sample, consider the following preventative measures:

  • Storage: Store the lyophilized peptide at -20°C or below in a tightly sealed container to minimize exposure to moisture and oxygen.

  • Solution Preparation: Prepare solutions fresh for each experiment. If solutions must be stored, use deoxygenated buffers, aliquot into single-use vials, and store at -80°C.

  • pH: Avoid prolonged exposure to high pH conditions (pH > 8) as this can accelerate oxidation.

  • Light Protection: Protect solutions from light to prevent photochemical oxidation.

Degradation Pathway and Analytical Workflow

The primary degradation pathway for this compound is the oxidation of the methionine residue. The following diagram illustrates this pathway and a typical analytical workflow for its analysis.

G cluster_degradation Degradation Pathway cluster_workflow Analytical Workflow This compound This compound H-Leu-Met(O)-OH H-Leu-Met(O)-OH (+16 Da) This compound->H-Leu-Met(O)-OH Oxidation H-Leu-Met(O2)-OH H-Leu-Met(O2)-OH (+32 Da) H-Leu-Met(O)-OH->H-Leu-Met(O2)-OH Further Oxidation Sample This compound Sample (Potentially Degraded) HPLC Reversed-Phase HPLC Sample->HPLC Separation MS Mass Spectrometry (MS) HPLC->MS Detection & Mass Measurement MSMS Tandem MS (MS/MS) MS->MSMS Fragmentation for Identification Data Data Analysis MSMS->Data Quantification & Characterization

This compound degradation and analysis workflow.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue 1: Poor Peak Shape (Broad or Tailing Peaks) for this compound and its Degradants

  • Causality: Small, polar peptides like this compound can exhibit poor retention and peak shape on standard C18 columns due to minimal hydrophobic interaction. Tailing can also be caused by secondary interactions with residual silanols on the silica support.

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Ion-Pairing Agent: Introduce an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to both mobile phases. TFA masks residual silanols and improves peak shape.[2] For LC-MS applications, a lower concentration (0.05%) may be necessary to minimize ion suppression.[2]

      • pH: Ensure the mobile phase pH is well below the pKa of the carboxylic acid group (around 2-3) to ensure it is fully protonated and interacts more consistently with the stationary phase.

    • Adjust Gradient: Employ a shallow gradient to improve the separation of the closely eluting parent peptide and its more polar oxidized forms.[3] An increase of 1% organic phase per minute is a good starting point.[3]

    • Column Selection: Consider using a column with a different stationary phase, such as one with a polar endcapping or a phenyl-hexyl phase, which can offer alternative selectivity for polar analytes.

    • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to prevent peak distortion.

Issue 2: Co-elution of Methionine Sulfoxide Diastereomers

  • Causality: The oxidation of methionine to methionine sulfoxide creates a new chiral center, resulting in two diastereomers (R and S). These diastereomers can be difficult to separate on standard reversed-phase columns.

  • Troubleshooting Steps:

    • High-Resolution Chromatography: Use a high-efficiency column with a smaller particle size (e.g., sub-2 µm) and a longer column length to increase the chances of resolving the diastereomers.

    • Method Optimization: Fine-tune the gradient slope and temperature. Sometimes, small changes in these parameters can improve the resolution of closely eluting peaks.

    • Alternative Techniques: If baseline separation is critical and cannot be achieved by RP-HPLC, consider alternative chromatographic modes like hydrophilic interaction chromatography (HILIC).

Mass Spectrometry (MS) Analysis Troubleshooting

Issue 1: Low Ionization Efficiency and Poor Signal Intensity

  • Causality: this compound is a small dipeptide and may not ionize as efficiently as larger peptides in electrospray ionization (ESI).

  • Troubleshooting Steps:

    • Source Parameter Optimization: Carefully optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal for your specific analyte.

    • Mobile Phase Additives: The choice and concentration of acid modifiers can significantly impact ionization. While TFA is excellent for chromatography, it is known to cause ion suppression in the MS.[2] Consider using formic acid (0.1%) as an alternative, which is more MS-friendly.

    • Check for Adduct Formation: Look for sodium ([M+Na]+) or other adducts in your mass spectrum. If these are prominent, it can reduce the intensity of your desired protonated molecule ([M+H]+). Reducing sources of salt contamination in your sample and mobile phases can help.

Issue 2: Ambiguous Identification of Degradation Products

  • Causality: While a +16 Da mass shift strongly suggests methionine oxidation, it is not definitive proof. Tandem MS (MS/MS) is required for confident identification.

  • Troubleshooting Steps:

    • Perform MS/MS Fragmentation: Isolate the precursor ion of the suspected degradation product and subject it to collision-induced dissociation (CID).

    • Look for Characteristic Fragment Ions:

      • Methionine Sulfoxide: A key diagnostic feature for methionine sulfoxide is the neutral loss of 64 Da, corresponding to the loss of methanesulfenic acid (CH₃SOH).[4] This is a highly specific fragmentation pathway.

      • Peptide Backbone Fragmentation: Analyze the b- and y-ion series to confirm the amino acid sequence and pinpoint the location of the modification.[5]

The following table summarizes the expected MS and MS/MS data for this compound and its primary degradation products.

Compound[M+H]⁺ (m/z)Key MS/MS Fragment Ions
This compound263.13y₁ (Met) at m/z 150.06, b₁ (Leu) at m/z 114.09
H-Leu-Met(O)-OH279.13y₁ (Met(O)) at m/z 166.05, b₁ (Leu) at m/z 114.09, Neutral loss of 64 Da from precursor and fragment ions containing Met(O)
H-Leu-Met(O₂)-OH295.12y₁ (Met(O₂)) at m/z 182.05, b₁ (Leu) at m/z 114.09

Experimental Protocols

Protocol 1: Forced Oxidation of this compound

This protocol is designed to intentionally generate the oxidized degradation products of this compound for use as analytical standards or to test the stability-indicating nature of an analytical method.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in water.

  • Forced Oxidation:

    • To 1 mL of the stock solution, add 10 µL of 3% hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature, protected from light, for various time points (e.g., 1, 4, 8, and 24 hours).

    • To quench the reaction, dilute the sample 1:10 with the initial mobile phase for HPLC analysis.

  • Analysis: Analyze the stressed samples by LC-MS to monitor the disappearance of the parent peptide and the formation of the +16 Da and +32 Da products.

Protocol 2: Reversed-Phase HPLC-MS Method for this compound and its Degradation Products

This is a starting point for a robust analytical method. Further optimization may be required based on your specific instrumentation.

  • HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-12 min: 2-30% B (linear gradient)

    • 12-13 min: 30-95% B (linear gradient)

    • 13-15 min: 95% B (hold)

    • 15-15.1 min: 95-2% B (linear gradient)

    • 15.1-20 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • MS/MS: Data-dependent acquisition (DDA) targeting the m/z values of this compound and its expected degradation products.

Regulatory Context

The identification, quantification, and control of degradation products are critical for the development of peptide-based therapeutics. Regulatory agencies such as the FDA and EMA provide guidelines for impurity testing.[6] For synthetic peptides, impurities present at levels of 0.10% or greater should generally be identified.[6] Forced degradation studies are a key component of demonstrating the stability-indicating nature of analytical methods and for understanding the potential degradation pathways of the drug substance.

References

  • Jubb, A. M., & Bell, J. C. (2021). Leucine degradation I. PubChem Pathway. Retrieved from [Link]

  • Körner, I., et al. (2022). Decomposition pathways of alanine, valine, leucine, and isoleucine. ResearchGate. Retrieved from [Link]

  • Tăbăran, F., et al. (2015). LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. Farmacia Journal. Retrieved from [Link]

  • Shang, F., et al. (2018). Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes. PMC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

  • Kaur, H., & Chugh, A. (2019). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. PMC. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Tischler, M. E., & Fagan, J. M. (1983). Specificity of the effects of leucine and its metabolites on protein degradation in skeletal muscle. PMC. Retrieved from [Link]

  • Katta, V., & Chait, B. T. (1993). Identification of Peptide Oxidation by Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]

  • Johnson, R. S., et al. (2012). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Retrieved from [Link]

  • Jezierska, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2020). Representative MS/MS spectra of protonated Met acquired using collision... ResearchGate. Retrieved from [Link]

  • Sharma, K., et al. (2023). Antimicrobial Peptides in Food Systems: Classification, Mechanism, and Industrial Application. MDPI. Retrieved from [Link]

  • BioPharmaSpec. (2023). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. Retrieved from [Link]

  • Ray, S., et al. (2012). Limitations of mass spectrometry-based peptidomic approaches. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Retrieved from [Link]

  • De Luca, C., et al. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Buse, M. G., & Reid, S. S. (1983). Effects of leucine on in vitro protein synthesis and degradation in rat skeletal muscles. PubMed. Retrieved from [Link]

  • Gao, J., et al. (1996). Identification of Peptide Oxidation by Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2018). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. SpringerLink. Retrieved from [Link]

  • Frank, A. (n.d.). Identification of Peptides. Retrieved from [Link]

  • Ma, X., & Sun, Z. (2023). Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. MDPI. Retrieved from [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids 1. OSTI.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

Sources

Troubleshooting low yield in H-Leu-Met-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Yield in H-Leu-Met-OH Synthesis

Executive Summary

Synthesizing short dipeptides like This compound presents a deceptive challenge. While the sequence length implies simplicity, the specific combination of Leucine (steric bulk) and Methionine (redox sensitivity and nucleophilicity) creates a "perfect storm" for two distinct failure modes: Diketopiperazine (DKP) formation and Methionine side-chain modification .

This guide moves beyond basic protocol checks to address the mechanistic root causes of low yield. It is designed for researchers who find their crude mass significantly lower than theoretical expectations or observe complex impurity profiles in LC-MS.

Part 1: The "Invisible" Yield Loss (Diketopiperazine Formation)

Q: I synthesized this compound on Wang resin, but after cleavage, my yield is near zero. The resin is empty. Where did the peptide go?

Diagnosis: You likely lost your product to Diketopiperazine (DKP) formation before the final cleavage step.

The Mechanism: Dipeptide esters bound to resin are thermodynamically unstable once the N-terminal amine is deprotected. In the presence of a base (like the 20% piperidine used for Fmoc removal), the free amine of the Leucine back-bites onto the C-terminal carbonyl of the Methionine-resin ester. This cyclization releases the cyclic dipeptide (DKP) into the deprotection solution, which is then washed away as waste.

The Solution: You must change your solid support or modify your protocol.

  • Switch to 2-Chlorotrityl Chloride (2-CTC) Resin:

    • Why: The 2-CTC linker is extremely bulky. This steric hindrance prevents the N-terminal amine from attacking the ester linkage, effectively shutting down DKP formation.

  • Minimize Base Exposure:

    • If you must use Wang resin, perform the final Fmoc deprotection immediately before acidic cleavage. Do not store the deprotected resin.

    • Reduce piperidine exposure time (e.g., 2 x 3 min instead of 2 x 10 min).

Visualization of DKP Failure Mode:

DKP_Mechanism Step1 Fmoc-Leu-Met-Wang Resin Step2 Deprotection (20% Piperidine) Step1->Step2 Step3 H-Leu-Met-Wang Resin (Free Amine) Step2->Step3 Fmoc Removal Step4 Cyclization Attack (Back-biting) Step3->Step4 Base Catalyzed Result_Resin Hydroxymethyl Resin (Empty) Step4->Result_Resin Peptide Cleaved Result_Waste Cyclic DKP (In Waste) Step4->Result_Waste Lost Product

Figure 1: Mechanism of on-resin Diketopiperazine (DKP) formation, a primary cause of total yield loss in dipeptide synthesis on Wang resin.

Part 2: Methionine Integrity (Oxidation & Alkylation)

Q: I have product, but the mass spectrum shows peaks at M+16 and M+56. What are these?

Diagnosis:

  • M+16: Methionine Sulfoxide (Met(O)). The thioether side chain has oxidized.[1][2][3]

  • M+56: t-Butyl alkylation. The t-butyl cation (from Leu protection or resin linker) has attacked the Methionine sulfur.

The Mechanism: Methionine is a "scavenger" itself. During TFA cleavage, protecting groups (Boc, tBu, Trt) generate highly reactive carbocations. Without sufficient external scavengers, the electron-rich sulfur in Methionine will react with these cations (irreversible alkylation) or reactive oxygen species (oxidation).

The Solution: Optimized Cleavage Cocktails Standard cleavage cocktails (like 95% TFA / 2.5% TIS / 2.5% H2O) are insufficient for Methionine-containing peptides. You must use a cocktail with high sulfur content to "distract" the carbocations and reducing agents to prevent oxidation.

Recommended Protocol: Reagent H (or Modified Reagent K)

ComponentRoleReagent H (Recommended)Standard Reagent K
TFA Solvent/Acid81%82.5%
Phenol Scavenger (Polymer)5%5%
Thioanisole Scavenger (Soft Nucleophile)5%5%
1,2-Ethanedithiol (EDT) Critical Met Protector 2.5% 2.5%
Water Scavenger (tBu)3%5%
Dimethylsulfide (DMS) Reduces Met(O) 2% -
Ammonium Iodide (NH4I) Reduces Met(O) 1.5% -
  • Note on EDT: While malodorous, 1,2-ethanedithiol (EDT) is the most effective scavenger for preventing t-butylation of Methionine. Do not substitute with silanes (TIS/TES) if high purity is required.

  • Note on NH4I/DMS: This combination actively reduces any sulfoxide formed back to Methionine during the cleavage.

Part 3: Troubleshooting Decision Tree

Use this logic flow to diagnose the specific point of failure in your this compound synthesis.

Troubleshooting_Tree Start Low Yield / Impure Product Check_Resin Check Resin Type Start->Check_Resin Wang_Resin Wang Resin Used? Check_Resin->Wang_Resin CTC_Resin 2-CTC Resin Used? Check_Resin->CTC_Resin DKP_Check Suspect DKP Formation. Check Waste Stream for Cyclic Peptide. Wang_Resin->DKP_Check High Risk Mass_Spec Analyze Crude LC-MS CTC_Resin->Mass_Spec M_Plus_16 Mass = M + 16 Da (Oxidation) Mass_Spec->M_Plus_16 M_Plus_56 Mass = M + 56 Da (Alkylation) Mass_Spec->M_Plus_56 Correct_Mass Correct Mass but Low Yield Mass_Spec->Correct_Mass Fix_Ox Action: Use Reagent H (NH4I + DMS) M_Plus_16->Fix_Ox Fix_Alk Action: Add EDT to Cocktail (Avoid TIS-only) M_Plus_56->Fix_Alk Fix_Coup Action: Check Coupling Reagents (HBTU vs HATU) or Loading Correct_Mass->Fix_Coup

Figure 2: Diagnostic logic flow for identifying the root cause of low yield in this compound synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use TIS (Triisopropylsilane) instead of EDT to avoid the smell? A: For Methionine-containing peptides, we strongly advise against it. TIS is an excellent scavenger for Trityl groups but is less effective at protecting the thioether of Methionine from t-butyl cations. If you must avoid EDT, ensure you use a large excess of Thioanisole (5-10%), but accept that some alkylation (M+56) may persist.

Q: My peptide is not precipitating well in ether. Why? A: this compound is a short, somewhat hydrophobic dipeptide. Very short peptides sometimes have high solubility in ether/TFA mixtures or form oils rather than solids.

  • Fix: Evaporate the TFA to a very small volume (almost oil) using a nitrogen stream before adding cold ether.

  • Fix: Use tert-butyl methyl ether (MTBE) or a Hexane/Ether mix instead of pure Diethyl Ether to encourage precipitation.

Q: Should I use manual synthesis or an automated synthesizer? A: For a dipeptide, manual synthesis is often superior. Automated synthesizers often have fixed washing/deprotection times that may be too long (risking DKP) or too efficient (washing away the small peptide if the resin loading is low). Manual control allows you to minimize base contact time and immediately proceed to cleavage.

References

  • Chan, W. C., & White, P. D. (2000).[4] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[4] (Foundational text on SPPS protocols and DKP mechanisms).

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][5] Journal of the American Chemical Society, 94(9), 3102–3106. Link

  • Hackett, F. C., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8, 15631−15637.[2] Link[2]

  • Sigma-Aldrich. (n.d.).[2] Fmoc Resin Cleavage and Deprotection Protocols. Technical Bulletin. Link

  • Biotage. (2023).[1][2] How to handle peptides that contain methionine. The Peptide Synthesis Blog. Link

Sources

Technical Support Center: Optimizing Leu-Met Dipeptide Quantification via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Topic: Reducing Background Noise & Interferences in Leu-Met (Leucyl-Methionine) Analysis. Ticket ID: LM-MS-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Low-Mass Challenge

Analyzing the dipeptide Leu-Met (MW ~262.3 Da;


 m/z) presents a specific set of "low-mass" challenges. Unlike large proteins, this dipeptide falls directly into the "chemical noise" region of most Mass Spectrometers (<300 m/z), where solvent clusters, plasticizers, and mobile phase impurities dominate.[1] Furthermore, the Methionine residue is highly susceptible to oxidation, splitting your signal and reducing sensitivity.[1]

This guide provides a self-validating workflow to isolate and eliminate these noise sources.

Module 1: The Chemistry of Background Noise

Symptom: High baseline intensity or constant interfering peaks around 263 m/z.[1]

The "Plasticizer" Trap

In the low mass range, phthalates (plasticizers) are the primary enemy.[1] They leach from plastic solvent bottles, tubing, and caps.[1]

  • Diisooctyl phthalate often presents adducts near your target mass.[1]

  • Polyethylene Glycol (PEG) contaminants form repeating units (+44 Da) that can mask the Leu-Met signal.[1]

Protocol: System "Steam Cleaning"

Before running samples, you must validate the system cleanliness.[1]

  • Step 1: Remove the LC column (connect union).[1]

  • Step 2: Prepare a wash solvent: 50:50 Isopropanol:Water (LC-MS Grade).[1]

  • Step 3: Set LC flow to 0.5 mL/min.

  • Step 4: High-Temp Source Bake-out:

    • Gas Temp: 350°C (ESI) / 400°C (APCI)[1]

    • Gas Flow: Maximum (e.g., 12-13 L/min)

    • Nebulizer: 60 psi[2]

  • Step 5: Run for 2 hours (or overnight for deep cleaning).

  • Validation: Inject a blank. Total Ion Current (TIC) background should be <200,000 counts (instrument dependent, but relative drop is key).[1]

Troubleshooting Workflow: Identifying Noise Sources

Use the following logic flow to pinpoint the origin of your background noise.

NoiseSource Start High Background at 263 m/z Step1 Stop LC Flow. Is noise still present? Start->Step1 Source Contamination Source: MS Ion Source / Optics Step1->Source Yes LC_Check Resume Flow. Remove Column (Union only). Step1->LC_Check No Solvent Contamination Source: Mobile Phase / Pump LC_Check->Solvent Noise Returns Column Contamination Source: Column Bleed / Carryover LC_Check->Column Noise Absent (Returns when Col installed)

Figure 1: Logical isolation of background noise sources. Disconnecting components sequentially reveals the culprit.

Module 2: The Methionine Oxidation Factor

Symptom: Signal split between 263.4 m/z (Native) and ~279.4 m/z (Oxidized).[1]

Methionine (Met) contains a thioether side chain that easily oxidizes to Methionine Sulfoxide (MetO).[1] This adds +16 Da to your mass.[1] If uncontrolled, your quantitative data is split across two peaks, effectively halving your sensitivity (S/N ratio).[1]

Prevention Strategy
  • Temperature Control: Keep autosampler at 4°C. Met oxidation accelerates significantly at room temperature.[1]

  • pH Control: Maintain acidic mobile phases (0.1% Formic Acid). Oxidation is faster at neutral/basic pH.[1]

  • Sacrificial Antioxidants: In extreme cases, add trace Methionine or Ascorbic Acid to the sample solvent (not mobile phase) to act as a "scavenger" for dissolved oxygen.[1]

Data Interpretation: The +16 Da Shift
SpeciesFormulaMonoisotopic Mass (Da)[M+H]+ (m/z)
Leu-Met (Native) C11H22N2O3S262.14263.14
Leu-Met (Sulfoxide) C11H22N2O4S278.14279.14
Leu-Met (Sulfone) C11H22N2O5S294.14295.14

Note: If you see a peak at 279.14, do not treat it as background noise.[1] It is your analyte, degraded.

Module 3: Isobaric Interference (Leu vs. Ile)

Symptom: Asymmetric peaks or shoulders on the chromatogram.[1]

Leucine (Leu) and Isoleucine (Ile) are isomers (exact same mass).[1][3] Mass spectrometry alone cannot distinguish Leu-Met from Ile-Met .[1] They must be separated chromatographically.[1][4]

Column Selection Guide

Standard C18 columns often fail to resolve Leu/Ile variants efficiently.

  • Recommended: PFP (Pentafluorophenyl) or C18-PFP hybrid columns.[1] The fluorine atoms interact with the spatial arrangement of the methyl groups, offering superior selectivity for structural isomers compared to alkyl chains.[1]

  • Alternative: Use Amide columns (HILIC mode) if the dipeptide is too polar for C18 retention.[1]

Separation Logic Pathway

SeparationLogic Start Select Column for Leu-Met vs Ile-Met Check1 Standard C18? Start->Check1 Result1 Likely Co-elution (Poor Resolution) Check1->Result1 Yes Check2 PFP / F5 Column? Check1->Check2 No Result2 High Resolution (Pi-Pi / Steric Selectivity) Check2->Result2 Yes Check3 HILIC / Amide? Check2->Check3 No Result3 Good for Retention (Orthogonal Selectivity) Check3->Result3 Yes

Figure 2: Column selection strategy for resolving isobaric peptide isomers.

Frequently Asked Questions (FAQ)

Q1: Why is my background noise high even after changing solvents? A: Check your solvent bottles. Do not use plastic reservoirs for LC-MS solvents; plasticizers leach over time.[1] Use borosilicate glass only. Also, ensure your nitrogen generator (if used) is not introducing phthalates from low-grade air filters.[1]

Q2: Can I use TCEP to reduce Methionine Sulfoxide back to Methionine? A: No. TCEP and DTT reduce disulfide bonds (Cystine to Cysteine).[1] They do not effectively reduce Methionine Sulfoxide.[1][5] To reduce MetO, you would need specific enzymatic tools (MsrA/B), which is impractical for routine analysis.[1] Prevention (cold chain, low pH) is your only defense.[1]

Q3: I see a peak at m/z 285. Is this a Sodium adduct? A: Let's calculate. Leu-Met [M+H]+ is 263.[1] Sodium adduct [M+Na]+ adds +22 Da (replacing H with Na).[1]


.[1] Yes , this is the sodium adduct.[1]
  • Fix: Avoid storing samples in glass (leaches Na+).[1] Use high-quality polypropylene (PP) vials for the autosampler only (minimize contact time).

Q4: How do I know if my peak is Leu-Met or Ile-Met? A: You must run a pure standard of both. They will have slightly different retention times on a PFP column.[1] If you cannot separate them, you must report the result as "Leu/Ile-Met" (combined quantification).[1]

References

  • Agilent Technologies. (2022).[1] Tips to Improve Signal-to-Noise Checkout. (Steam cleaning protocols for ESI sources). [Link]

  • Journal of Chromatography A. (2022). Monitoring of On-column Methionine Oxidation.[1][6] (Mechanisms of Met oxidation in LC-MS). [Link]

  • Cogent / MicroSolv. (2020).[1] Leucine and Isoleucine Separated with LCMS.[1][7] (Application note on chromatographic separation of isomers). [Link]

Sources

Validation & Comparative

Structural Verification of L-Leucyl-L-Methionine: A Comparative NMR Assignment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of dipeptides like L-Leucyl-L-Methionine (Leu-Met) presents a specific analytical challenge: the severe spectral overlap of aliphatic side chains in standard 1D


H NMR.[1] While the methyl regions (0.9 ppm for Leu, 2.1 ppm for Met) are distinct, the methylene (

) and methine (

) regions often conflate, making quantitative integration and purity assessment difficult.

This guide compares the Standard 1D Protocol against the Multi-Dimensional (2D) Verification Protocol . We demonstrate that while 1D NMR in D


O is sufficient for rough identification, a 2D COSY/TOCSY approach in DMSO-

is the required "Gold Standard" for unambiguous assignment and peptide bond verification.

Structural Context & Assignment Challenges

Molecule: L-Leucyl-L-Methionine Formula: C


H

N

O

S Key Structural Features:
  • N-Terminal Leucine: Contains an isobutyl side chain with two chemically equivalent methyl groups.[1]

  • C-Terminal Methionine: Contains a thioether side chain with a distinct singlet methyl group.[1]

  • Peptide Bond: Connects the carbonyl of Leucine to the amine of Methionine.

The Overlap Problem

In a 1D spectrum, the


-CH

of Leucine (~1.6 ppm) and the

-CH

/

-CH

of Methionine (~2.0–2.6 ppm) create a complex multiplet region.[1] Without 2D correlation, verifying the integrity of the side chains is speculative.

Comparative Analysis 1: Solvent Selection

The choice of solvent dictates which protons are visible. This is the first critical decision in the experimental workflow.

FeatureDeuterium Oxide (D

O)
Dimethyl Sulfoxide (DMSO-

)
Amide/Amine Protons Invisible. Rapid exchange with D

O eliminates NH signals.[1]
Visible. Exchange is suppressed; Amide doublets and Amine broad peaks are observable.[1]
Spectral Clarity High. No HDO interference in the amide region.Moderate. Residual water (~3.3 ppm) and solvent (~2.5 ppm) can obscure signals.
Viscosity/Resolution Low viscosity yields sharp lines.[1]Higher viscosity causes slight line broadening.[1]
Application Metabolite identification; Purity check of non-labile protons.[1]Peptide sequencing; Verification of the peptide bond (NH coupling).

Recommendation: Use DMSO-


  for structural characterization to observe the Met-NH amide doublet (~8.0-8.3 ppm), which confirms the peptide bond formation.[1]

Comparative Analysis 2: 1D vs. 2D Methodologies[2]

Method A: 1D Proton NMR (The Quick Screen)
  • Pros: Fast (< 5 mins), quantitative integration of distinct methyls.

  • Cons: Ambiguity in the 1.5–2.2 ppm region; cannot definitively prove connectivity between the alpha-carbon and the side chain.

Method B: 2D COSY/TOCSY (The Structural Validator)
  • Mechanism:

    • COSY (Correlation Spectroscopy): Shows protons separated by 3 bonds (

      
       coupling). Connects NH 
      
      
      
      H
      
      
      
      
      H
      
      
      .
    • TOCSY (Total Correlation Spectroscopy): Shows the entire spin system of an amino acid residue.

  • Pros: Unambiguously separates the Leucine spin system from the Methionine spin system.

  • Cons: Longer acquisition time (20–40 mins).

Detailed Assignment Data (DMSO- )

The following table synthesizes experimental data for Leu-Met. Chemical shifts are referenced to TMS (0.0 ppm).

ResidueAtomTypeShift (

, ppm)
MultiplicityIntegralAssignment Logic
Leu (1) NH

Amine~8.1Broad2HN-terminal amine; broad due to exchange.[1]
Leu (1) H

Methine3.8 – 3.9Multiplet1HUpfield of Met-H

due to free amine proximity.[1]
Leu (1) H

Methylene1.5 – 1.6Multiplet2HOverlaps with H

.[1]
Leu (1) H

Methine1.6 – 1.7Multiplet1HShielded by methyls.[1]
Leu (1) H

Methyl0.91Doublet6HDistinctive intense doublet.[1]
Met (2) NHAmide8.2 – 8.5Doublet1HCrucial Signal. Doublet indicates coupling to Met-H

.[1]
Met (2) H

Methine4.3 – 4.4Multiplet1HDeshielded by peptide bond and C-term COOH.[1]
Met (2) H

Methylene1.9 – 2.1Multiplet2HComplex region.[1]
Met (2) H

Methylene2.5 – 2.6Multiplet2HNear solvent residual, adjacent to Sulfur.[1]
Met (2) S-CH

Methyl2.08Singlet3HDiagnostic Signal. Sharp singlet, unique to Met.[1]
Met (2) COOHAcid~12.0Broad1HOften invisible depending on water content.[1]

Note on Causality: The Met-H


 is significantly downfield (higher ppm) than the Leu-H

.[1] This is caused by the electron-withdrawing nature of the peptide bond (carbonyl) and the C-terminal carboxylic acid, which deshield the proton.

Visualization of Structural Logic

Diagram 1: The Assignment Workflow

This flowchart illustrates the decision-making process for verifying the dipeptide.

AssignmentWorkflow Start Sample: Leu-Met Solvent Select Solvent: DMSO-d6 Start->Solvent Exp1D Run 1D 1H NMR Solvent->Exp1D Check1 Check Diagnostic Peaks: 0.9 (d) & 2.1 (s) Exp1D->Check1 Decision Overlap in 1.5-2.5 region? Check1->Decision Exp2D Run 2D COSY Decision->Exp2D Yes (Expected) Final Structure Confirmed Decision->Final No (Rare) Verify Trace Connectivity: NH -> Hα -> Hβ Exp2D->Verify Verify->Final

Caption: Logical workflow for NMR verification. The decision to use 2D methods is triggered by aliphatic overlap common in dipeptides.

Diagram 2: COSY Connectivity Map

This diagram visualizes the


 correlations observed in a COSY spectrum.

COSY_Connectivity cluster_Leu Leucine Spin System cluster_Met Methionine Spin System Leu_NH Leu-NH2 (Broad) Leu_Ha Leu-Hα (~3.9 ppm) Leu_NH->Leu_Ha Exchange Leu_Hb Leu-Hβ (~1.6 ppm) Leu_Ha->Leu_Hb COSY Leu_Hg Leu-Hγ (~1.7 ppm) Leu_Hb->Leu_Hg COSY Leu_Hd Leu-Hδ (0.9 ppm) Leu_Hg->Leu_Hd COSY Met_NH Met-NH (~8.2 ppm) Met_Ha Met-Hα (~4.4 ppm) Met_NH->Met_Ha COSY Met_Hb Met-Hβ (~2.0 ppm) Met_Ha->Met_Hb COSY Met_Hg Met-Hγ (~2.6 ppm) Met_Hb->Met_Hg COSY Met_SMe S-CH3 (2.1 ppm)

Caption: COSY Connectivity Map. Red arrows indicate observable through-bond couplings.[1] Note the break at Sulfur (no coupling to S-CH3).[1]

Experimental Protocol (Self-Validating)

This protocol ensures that the data collected matches the assignment logic above.

Reagents:

  • L-Leucyl-L-Methionine (>95% purity).[1]

  • DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).[1]
    

Step-by-Step:

  • Preparation: Dissolve 5–10 mg of Leu-Met in 600 µL of DMSO-

    
    .
    
    • Why: High concentration is needed for clear 2D cross-peaks.

  • Shimming: Shim until the TMS peak (0.0 ppm) linewidth is < 0.8 Hz.

    • Validation: If TMS is broad, the Met-NH doublet will blur into a singlet, ruining the peptide bond confirmation.

  • Acquisition (1D):

    • Pulse angle: 30°.

    • Relaxation delay (D1): 2.0 seconds (ensure full relaxation of methyls).

    • Scans: 16–32.[2]

  • Acquisition (2D COSY):

    • Use a magnitude-mode COSY (e.g., cosygpppqf on Bruker).[1]

    • TD (F2): 2048, TD (F1): 256.

    • Scans: 4 per increment.

  • Processing:

    • Phase the Met-S-CH

      
       singlet (2.1 ppm) to be purely absorptive.[1]
      
    • Calibrate axis to TMS = 0.0 ppm.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Metabolite Chemical Shift Data: L-Methionine & L-Leucine.[1] [Link][3]

  • Wishart, D.S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. (HMDB0029198 - Peptide Data).[1] [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids.[3][4][5] Wiley-Interscience.[1] (Foundational text for COSY/TOCSY assignment strategies). [Link]

  • Reich, H.J. Structure Determination Using Spectroscopic Methods: Proton NMR Chemical Shifts. University of Wisconsin-Madison.[1][6] [Link]

Sources

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Retrosynthesis Analysis

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